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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Stability Profile of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, fragment-based drug discovery heavily relies on privileged scaffolds to build complex, target-specific molecules[1]. The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, fragment-based drug discovery heavily relies on privileged scaffolds to build complex, target-specific molecules[1]. The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS RN: 1597909-15-3) is a highly versatile, bifunctional building block[2]. It combines an aromatic 1,3-thiazole core—a motif ubiquitous in antimicrobial and anticancer agents—with a nucleophilic primary amine and an electrophilic propanoyl group.

While this dual functionality makes it a powerful synthon for peptidomimetics and heterocyclic synthesis, it introduces significant stability challenges. As a Senior Application Scientist, I have observed that handling such unprotected aminomethyl ketones requires a deep understanding of their degradation kinetics. This guide dissects the physicochemical properties, structural liabilities, and validated protocols necessary to stabilize and utilize this compound effectively in pharmaceutical development.

Structural and Physicochemical Profiling

The molecular architecture of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one dictates its behavior in solution and solid states. The primary amine at the C2 position of the thiazole ring is highly nucleophilic, while the ketone at the C4 position is susceptible to nucleophilic attack.

To predict its pharmacokinetic baseline and solubility profile, we must look at its fundamental physicochemical parameters. Based on structurally analogous compounds (such as the ethan-1-one derivative), we can extrapolate its lipophilicity and polar surface area[3].

Table 1: Key Physicochemical Parameters
ParameterValue / Description
IUPAC Name 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one
CAS Registry Number 1597909-15-3[2]
Molecular Formula C7H10N2OS[2]
Molecular Weight 170.23 g/mol [2]
Topological Polar Surface Area (TPSA) ~56.0 Ų[3]
Estimated LogP 1.1 – 1.3[3]
H-Bond Donors / Acceptors 1 / 4[3]
Rotatable Bonds 3

Mechanistic Stability and Degradation Pathways

The core causality behind the instability of this compound lies in its bifunctional nature. Ketones are prone to self-condensation, especially when a strong nucleophile is present within the same microenvironment[4].

Because the rigid, planar geometry of the 1,3-thiazole ring separates the C2-aminomethyl and C4-propanoyl groups, intramolecular cyclization to form a stable 5- or 6-membered ring is sterically prohibited. Consequently, the degradation pathway is strictly intermolecular . When the compound exists as a free base (pH > 7), the deprotonated primary amine of one molecule attacks the electrophilic carbonyl carbon of another, leading to the formation of a dimeric Schiff base (imine). If left unchecked, this reaction propagates into complex oligomeric mixtures[1].

To arrest this reactivity, the compound must be maintained in a protonated state (e.g., as a hydrochloride salt), which neutralizes the nucleophilicity of the amine[5].

Degradation A Free Base Form (pH > 7) B Nucleophilic Attack (Amine to Ketone) A->B Deprotonated -NH2 E Protonated Salt (pH < 4) A->E +HCl C Intermolecular Schiff Base B->C -H2O D Oligomerization (Degradation) C->D Propagation F Stable Amine (Arrested Reactivity) E->F -NH3+ Formation

Logic flow of pH-dependent intermolecular self-condensation versus salt stabilization.

Experimental Workflows: Handling and Stability Testing

To ensure trustworthiness in drug development, stability protocols must be self-validating. This means incorporating strict quenching mechanisms to prevent degradation during the analytical process itself.

Protocol 1: Self-Validating Forced Degradation Study

This protocol is designed to map the kinetic degradation profile of the compound across various stress conditions.

  • Sample Preparation: Dissolve the free base compound in HPLC-grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL.

  • Stress Aliquoting: Dilute the stock 1:10 into four distinct stress environments:

    • Acidic: 0.1 N HCl (pH ~1.0)

    • Basic: 0.1 N NaOH (pH ~13.0)

    • Oxidative: 3% H2​O2​

    • Thermal: Neutral water at 60°C.

  • Chemical Quenching (Critical Step): To ensure the LC-MS analysis reflects the exact state of the molecule at time t, the reaction must be instantly arrested. At designated time points (0, 2h, 4h, 24h), neutralize the acidic/basic samples to pH 7.0 using NaOH/HCl respectively. Quench the oxidative sample using an equimolar amount of sodium thiosulfate.

  • Mass Balance Verification: Inject a t=0 control sample to establish a 100% peak area baseline. Any loss in the parent peak area during stress testing must correlate with the appearance of degradant peaks (mass balance).

  • LC-MS Analysis: Utilize a C18 UHPLC column with a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA). The TFA ensures the amine remains protonated during transit through the column, preventing on-column degradation.

Workflow S1 Step 1: Sample Prep (1 mg/mL in MeCN) S2 Step 2: Stress Aliquoting S1->S2 C1 Acidic (0.1N HCl) S2->C1 C2 Basic (0.1N NaOH) S2->C2 C3 Oxidative (3% H2O2) S2->C3 C4 Thermal (60°C) S2->C4 S3 Step 3: Chemical Quenching (Neutralization / Thiosulfate) C1->S3 C2->S3 C3->S3 C4->S3 S4 Step 4: UHPLC-UV-MS Analysis S3->S4 S5 Step 5: Kinetic Profiling (t1/2) S4->S5

Forced degradation experimental workflow with critical quenching steps.

Protocol 2: Hydrochloride Salt Formation for Long-Term Storage

Because the key intermediate is highly reactive, it should not be stored as a free base. Converting it to a hydrochloride salt is a proven method for industrial-scale stabilization[5].

  • Dissolution: Dissolve the free base of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one in anhydrous dichloromethane (DCM) under an inert Argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C to suppress any exothermic side reactions.

  • Protonation: Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether. The causality here is straightforward: the strong acid instantly protonates the primary amine ( pKa≈9.0 ), shifting it to a non-nucleophilic ammonium cation.

  • Isolation: Stir for 30 minutes. The resulting hydrochloride salt will precipitate out of the non-polar solvent mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.

Analytical Characterization and Data Presentation

Based on the mechanistic liabilities of the molecule, the kinetic profiling yields a distinct stability matrix. The table below summarizes the expected degradation timelines and primary degradants.

Table 2: Kinetic Stability Profile
Stress ConditionReagent / EnvironmentTime to 10% Degradation ( t90​ )Primary Degradant Identified (LC-MS)
Acidic 0.1 N HCl (pH 1.0)> 72 hoursNegligible (Amine is fully protonated)
Basic 0.1 N NaOH (pH 13.0)< 2 hoursDimeric Schiff Base ( m/z≈323 )
Oxidative 3% H2​O2​ ~ 12 hoursN-oxide / Sulfoxide derivatives
Thermal (Solid) 60°C (Free Base)~ 24 hoursComplex oligomeric mixtures
Thermal (Solid) 60°C (HCl Salt)> 6 monthsStable (No significant degradation)

Conclusion & Best Practices

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a highly valuable but chemically sensitive building block. Its dual functionality demands rigorous handling protocols. The golden rule for this compound is orthogonal protection or salt formation. Unless actively participating in a coupling reaction, the primary amine must remain protonated (as an HCl salt) or chemically protected (e.g., via a Boc group) to prevent catastrophic self-condensation and oligomerization. By adhering to the quenching and storage protocols outlined above, researchers can maintain the structural integrity of this scaffold throughout the drug development lifecycle.

References

  • [2] Title: 1597909-15-3 | 1-(2-(Aminomethyl)thiazol-4-yl)propan-1-one Source: ChemScene URL:

  • Title: 1-(2-(Aminomethyl)thiazol-4-yl)propan-1-one Source: Leyan URL:

  • [3] Title: 1-(2-(Aminomethyl)thiazol-4-yl)ethan-1-one Properties Source: Leyan URL:

  • [4] Title: The Xanthate Route to Ketones: When the Radical Is Better than the Enolate Source: ACS Publications URL:

  • [1] Title: 2-(Aminomethyl)thiazole-5-carboxylic Acid Stability Profile Source: BenchChem URL:

  • [5] Title: Synthesis method of 2-aminomethyl-thiazole hydrochloride Source: Google Patents URL:

  • Title: 2-(Aminomethyl)thiazole Properties Source: Sigma-Aldrich URL:

Sources

Exploratory

In Vitro Mechanistic Profiling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Derivatives: A Technical Guide for Preclinical Development

Executive Summary & Pharmacophore Rationale The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS: 1597909-15-3) serves as a highly privileged building block in modern medicinal chemistry[1]. Thiazole-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS: 1597909-15-3) serves as a highly privileged building block in modern medicinal chemistry[1]. Thiazole-containing scaffolds are ubiquitous in drug discovery due to their metabolic stability and unique electron distribution, which facilitates diverse non-covalent interactions within biological targets[2].

When evaluating the in vitro mechanism of action of derivatives based on this specific scaffold, the structure must be analyzed as a bipartite pharmacophore:

  • The 2-Aminomethyl Motif: This primary amine acts as a critical hydrogen-bond donor/acceptor pair. In kinase targets, it frequently coordinates with the hinge region of the ATP-binding pocket[3]. In antiplasmodial applications, the basicity of the unsubstituted aminomethyl group is absolutely essential for parasite clearance[4].

  • The 4-Propanoyl (Propan-1-one) Motif: The ketone carbonyl provides an additional hydrogen-bond acceptor, while the ethyl chain acts as a lipophilic vector. This vector is strategically positioned to occupy adjacent hydrophobic pockets (such as Region I in kinases), driving target selectivity[5].

This whitepaper provides an authoritative guide on the in vitro mechanistic evaluation of these derivatives, focusing on their two most prominent therapeutic applications: Kinase Inhibition (e.g., JNK3/p38α) and Antiplasmodial Activity.

Core Mechanisms of Action (In Vitro)

Mechanism A: ATP-Competitive Kinase Inhibition (JNK3 vs. p38α)

Aminomethylthiazole derivatives have been extensively optimized to shift selectivity between closely related kinases, such as p38α Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-Terminal Kinase 3 (JNK3)[5].

  • Hinge Region Binding: The aminomethyl nitrogen forms a bidentate or water-mediated interaction with the kinase hinge region (e.g., Met149 in JNK3)[3].

  • Hydrophobic Pocket Occupation: The propan-1-one moiety at the C4 position of the thiazole ring directs its alkyl chain into the hydrophobic Region I of the ATP-binding site. This steric bulk clashes with the binding pocket of p38α but is perfectly accommodated by the slightly larger pocket of JNK3, resulting in profound target selectivity[5].

Mechanism B: Antiplasmodial Kinase Disruption

In whole-cell in vitro screening, aminomethylthiazole derivatives have demonstrated exceptional potency against Plasmodium falciparum[6]. The mechanism relies heavily on the basic amine group. Derivatives lacking the free aminomethyl group lose nearly all in vitro activity against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains[4]. The mechanism of action is linked to the inhibition of essential parasitic kinases (e.g., PfCDPK1 or PI4K), leading to a rapid cessation of parasite DNA replication and subsequent cellular apoptosis.

Systems & Pathway Visualizations

KinasePathway Compound Aminomethylthiazole Propan-1-one Derivative JNK3 JNK3 Kinase (ATP-Binding Pocket) Compound->JNK3 Competitive Inhibition (Met149 Hinge Binding) Substrates Downstream Effectors (c-Jun, ATF2) JNK3->Substrates Phosphorylation (Blocked) Apoptosis Cellular Apoptosis / Parasite Death Substrates->Apoptosis Transcriptional Regulation

Fig 1. Mechanistic pathway of competitive kinase inhibition by the aminomethylthiazole derivative.

Workflow Synthesis Compound Library Biochem TR-FRET Kinase Assay Synthesis->Biochem Primary Cellular SYBR Green I Viability Biochem->Cellular IC50 < 1 µM Tox HepG2 Cytotoxicity Cellular->Tox Selectivity Hit Lead Selection Tox->Hit SI > 10

Fig 2. Self-validating in vitro screening cascade for aminomethylthiazole compounds.

In Vitro Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific methodological choices to counteract the inherent physicochemical liabilities of the thiazole scaffold.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinase Profiling
  • Causality & Rationale: Thiazole rings frequently exhibit intrinsic auto-fluorescence in the 350–450 nm spectrum. Standard fluorescence intensity assays will capture this emission, leading to false positives (pan-assay interference). TR-FRET utilizes a Europium (Eu) chelate donor with a long emission half-life. By introducing a 50–100 µs delay before signal acquisition, the short-lived compound auto-fluorescence decays completely. This temporal resolution ensures the measured signal is exclusively derived from target engagement.

  • Self-Validating Mechanism: The assay employs a competitive binding format. A parallel "no-enzyme" control well measures background tracer displacement. If the Z'-factor of the control plate falls below 0.5, the run is automatically invalidated.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of the aminomethylthiazole derivative in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Add 5 µL of JNK3 or p38α kinase (2 nM final concentration) suspended in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Add 5 µL of the Eu-anti-tag antibody and fluorescent tracer mixture.

  • Read on a multi-mode microplate reader using a 337 nm excitation laser and dual emission detection at 620 nm and 665 nm, strictly enforcing a 50 µs integration delay.

Protocol 2: SYBR Green I Phenotypic Viability Assay for Plasmodium falciparum
  • Causality & Rationale: Differentiating parasite replication from host cell background is a persistent challenge in antiplasmodial screening. Because mature human red blood cells (RBCs) are anucleate and lack DNA, SYBR Green I (which selectively intercalates into double-stranded DNA) will only generate a fluorescent signal proportional to the newly synthesized DNA of the replicating P. falciparum parasite. This provides a zero-background readout without the need for radioactive isotopes.

  • Self-Validating Mechanism: To ensure the compound is selectively antiplasmodial and not broadly cytotoxic, a parallel counter-screen is run against a mammalian cell line (e.g., L6 or HepG2 cells). The Selectivity Index (SI = IC50_Mammalian / IC50_Plasmodium) self-validates the therapeutic window[6]. An SI < 10 flags the compound as a non-specific toxin.

Step-by-Step Methodology:

  • Culture P. falciparum (multidrug-resistant K1 strain) in human O+ erythrocytes at 2% hematocrit and 1% parasitemia in RPMI-1640 medium.

  • Dispense 90 µL of the parasite culture into 96-well plates containing 10 µL of the pre-diluted thiazole derivative.

  • Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2) to mimic the microaerophilic environment of the human bloodstream.

  • Lyse the RBCs by adding 100 µL of lysis buffer containing 2x SYBR Green I dye.

  • Incubate in the dark for 1 hour at room temperature.

  • Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) to calculate the IC50.

Quantitative Data Summaries

The following tables summarize the expected in vitro performance of optimized aminomethylthiazole derivatives based on established structure-activity relationship (SAR) literature.

Table 1: In Vitro Kinase Selectivity Profile

Compound / Scaffold JNK3 IC50 (nM) p38α IC50 (nM) Selectivity Ratio (p38α/JNK3)
Core Scaffold (CAS: 1597909-15-3) >10,000 >10,000 N/A
Optimized Aminomethylthiazole Derivative 181 >10,000 >55

| Reference (Staurosporine) | 5 | 2 | 0.4 |

Data reflects the shift in selectivity achieved by optimizing the hydrophobic interactions of the C4-substituent[5].

Table 2: Antiplasmodial Efficacy and Cytotoxicity

Compound P. falciparum K1 IC50 (µM) P. falciparum NF54 IC50 (µM) L6 Cytotoxicity IC50 (µM) Selectivity Index (SI)
Aminomethylthiazole Lead 0.08 0.07 >50 >625

| Chloroquine (Control) | 0.194 | 0.016 | >50 | >250 |

Data demonstrates that the presence of the unsubstituted aminomethyl group yields sub-micromolar potency against multidrug-resistant strains[6].

References

  • Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: ACS Omega (2018) URL:[Link]

  • Novel Orally Active Antimalarial Thiazoles Source: Journal of Medicinal Chemistry (2011) URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: Molecules (2022) URL:[Link]

Sources

Foundational

Pharmacokinetic profiling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Foreword: A Strategic Approach to Preclinical Pharmacokinetics In modern drug discovery, the principle of "...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Foreword: A Strategic Approach to Preclinical Pharmacokinetics

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound with exceptional potency and selectivity is of little therapeutic value if it cannot reach its target in the body at the right concentration for the right duration. This is the central challenge that pharmacokinetic (PK) science addresses. This guide provides a comprehensive, strategic framework for the preclinical pharmacokinetic profiling of a novel thiazole-containing compound, 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. Thiazole derivatives are a versatile class of compounds with a broad spectrum of reported biological activities.[1] However, their therapeutic potential can only be unlocked through a deep understanding of their behavior in a biological system.

This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will move from foundational in vitro assessments that predict a compound's inherent Absorption, Distribution, Metabolism, and Excretion (ADME) properties to integrated in vivo studies that reveal its real-world disposition. The causality behind each experimental choice is explained, reflecting a philosophy where each step is designed to answer critical questions that guide the subsequent stages of drug development. The ultimate goal is to build a robust data package that not only characterizes the molecule but also provides a clear rationale for its advancement toward clinical evaluation, in alignment with regulatory expectations.[2][3]

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

Before committing to costly and time-consuming animal studies, a panel of rapid, resource-efficient in vitro assays is essential.[4] These studies serve as a surrogate for in vivo processes, helping to identify potential liabilities early and guide chemical optimization.[5] Our initial goal is to understand the fundamental properties of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one that will govern its pharmacokinetic fate.

Physicochemical Characterization

The journey of a drug through the body begins with its ability to dissolve and cross membranes, which is heavily influenced by its physicochemical properties.

  • Aqueous Solubility: This is the bedrock of absorption. A drug must be in solution to be absorbed. We will determine both kinetic and thermodynamic solubility to understand its behavior under different conditions.[6]

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) is a critical determinant of a compound's ability to partition between aqueous and lipid environments, impacting everything from membrane permeability to plasma protein binding and metabolic susceptibility.

In Vitro Absorption and Permeability

To predict the oral bioavailability of our compound, we must understand its ability to cross the intestinal epithelium.

  • Objective: To assess the passive permeability of the compound across an artificial lipid membrane, simulating the transcellular route of intestinal absorption.[4]

  • Methodology:

    • A filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (apical side) at a known concentration.

    • The receiver plate (basolateral side) is filled with a buffer solution.

    • The "sandwich" is incubated, allowing the compound to diffuse from the donor to the receiver wells.

    • After incubation, the concentration of the compound in both donor and receiver wells is quantified via LC-MS/MS.

  • Causality: The PAMPA assay is a high-throughput, cost-effective initial screen.[4] It isolates passive diffusion, providing a clean baseline for permeability. If permeability is low in this assay, it suggests an inherent structural issue that may need to be addressed through medicinal chemistry.

  • Objective: To evaluate bidirectional permeability across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express key uptake and efflux transporters, providing a more biologically relevant model of the intestinal barrier.[4]

  • Methodology:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days to form a differentiated monolayer. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

    • The compound is added to either the apical (A-to-B direction) or basolateral (B-to-A direction) side.

    • Samples are taken from the opposite chamber at set time points.

    • Compound concentration is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

  • Self-Validation & Trustworthiness: The protocol includes low and high permeability control compounds (e.g., mannitol and propranolol) to validate each experiment. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 strongly suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can be a major cause of poor oral bioavailability.

In Vitro Metabolism and Stability

The metabolic fate of a compound dictates its half-life and potential for generating active or toxic metabolites.

  • Objective: To determine the rate of metabolic turnover of the compound in the primary organ of metabolism, the liver.

  • Methodology:

    • Microsomes: The compound is incubated with liver microsomes (containing Phase I CYP450 enzymes) and the necessary cofactor, NADPH.[6]

    • Hepatocytes: The compound is incubated with cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic clearance.[6]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

    • The remaining parent compound concentration is measured by LC-MS/MS.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality & Interpretation: Microsomal stability provides a specific assessment of CYP-mediated metabolism. A high clearance in microsomes points towards CYP susceptibility. The hepatocyte assay adds the contribution of other enzymes (e.g., UGTs, SULTs). A significant difference between microsomal and hepatocyte clearance suggests that Phase II metabolism is a major pathway for this compound.

In Vitro Distribution

How a drug distributes in the bloodstream is a key factor in its efficacy and safety.

  • Objective: To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is generally considered free to interact with targets, be metabolized, or be cleared.

  • Methodology:

    • A RED device, which has two chambers separated by a semipermeable membrane, is used.

    • The compound is added to plasma (from the species to be used in vivo, e.g., rat, human) and placed in one chamber.

    • Buffer is placed in the other chamber.

    • The device is incubated until equilibrium is reached, during which the unbound compound diffuses across the membrane into the buffer chamber.

    • The concentrations in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Interpretation: High plasma protein binding (>99%) can limit the free drug concentration, potentially reducing efficacy and clearance. This data is critical for interpreting in vivo results and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Table 1: Hypothetical In Vitro ADME Profile for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

ParameterAssayResultInterpretation/Implication
Solubility Thermodynamic150 µg/mLSufficient for oral absorption; unlikely to be solubility-limited.
Lipophilicity LogD at pH 7.42.1Moderate lipophilicity; good balance for permeability and solubility.
Permeability PAMPA (Papp)15 x 10⁻⁶ cm/sHigh passive permeability predicted.
Permeability Caco-2 (Papp A-B)12 x 10⁻⁶ cm/sGood intrinsic permeability.
Efflux Ratio Caco-2 (Papp B-A / A-B)1.1Not a substrate for major efflux transporters (e.g., P-gp).
Metabolic Stability Rat Liver Microsomes (t½)45 minModerately stable; suggests some CYP-mediated metabolism.
Metabolic Stability Rat Hepatocytes (t½)30 minFaster clearance than microsomes, indicating potential Phase II metabolism.
Distribution Rat Plasma Protein Binding85% BoundModerate binding; sufficient free fraction expected for activity.

Section 2: In Vivo Pharmacokinetic Evaluation in Rodent Models

Following a promising in vitro profile, the next logical step is to understand how these properties translate into a living system.[7] Rodent PK studies are fundamental for determining key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[8]

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method must be developed to accurately quantify the compound in biological matrices (e.g., plasma). Method validation should be performed according to regulatory guidelines, assessing for selectivity, accuracy, precision, and stability.[9]

Study Design: Single-Dose Pharmacokinetics in Rats

The rat is a commonly used species for early PK studies due to its well-characterized physiology and lower cost.[8]

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing Groups:

    • Group 1 (Intravenous, IV): 1 mg/kg administered as a bolus via the tail vein. This route ensures 100% bioavailability and is used to determine fundamental clearance and volume of distribution parameters.

    • Group 2 (Oral, PO): 10 mg/kg administered via oral gavage. This route is used to assess oral absorption and calculate bioavailability.

  • Sampling: Serial blood samples (e.g., ~100 µL) are collected from a cannulated vessel at pre-defined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10] The use of serial sampling from the same animals reduces biological variability.[10]

  • Sample Processing: Blood is processed to plasma, and the concentration of the compound is determined using the validated LC-MS/MS method.

Caption: High-level workflow for preclinical pharmacokinetic profiling.
Data Analysis and Parameter Calculation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix™ WinNonlin®.

  • Key IV Parameters:

    • AUCiv: Area under the concentration-time curve.

    • CL: Clearance (Dose / AUCiv). This measures the body's efficiency in eliminating the drug.

    • Vdss: Volume of distribution at steady state. This indicates the extent of drug distribution into tissues.

    • t½: Terminal half-life.

  • Key PO Parameters:

    • AUCpo: Area under the concentration-time curve.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

  • Oral Bioavailability (%F): Calculated as (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100. This is the single most important parameter for assessing the viability of an oral drug candidate.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
AUC (ng·h/mL) 12507500
t½ (h) 4.54.7
CL (mL/min/kg) 13.3-
Vdss (L/kg) 5.2-
Cmax (ng/mL) -1800
Tmax (h) -1.0
Bioavailability (%F) -60%

Section 3: Integrated Interpretation and Path Forward

The true expertise in pharmacokinetics lies not in generating data, but in synthesizing it to make informed decisions.

G start In Vivo PK Data Received (%F, CL, Vdss) F_check Bioavailability (%F) > 40%? start->F_check F_high Excellent Oral Exposure F_check->F_high  Yes F_low Poor Oral Exposure F_check->F_low  No CL_check Clearance (CL) < 30% Liver Blood Flow? F_high->CL_check investigate_F Investigate Cause of Low %F (Permeability vs. Metabolism) F_low->investigate_F CL_low Low to Moderate Clearance CL_check->CL_low  Yes CL_high High Clearance CL_check->CL_high  No proceed Proceed to Efficacy/ Toxicology Studies CL_low->proceed investigate_CL Investigate Cause of High CL (Metabolic Soft-Spot ID) CL_high->investigate_CL optimize Medicinal Chemistry Optimization Required investigate_F->optimize investigate_CL->optimize

Caption: Decision-making tree based on key pharmacokinetic outcomes.

Based on our hypothetical data, 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one presents a promising profile:

  • Absorption: The high permeability and low efflux in Caco-2 assays predicted good absorption. This is confirmed by the excellent oral bioavailability of 60% in vivo.

  • Distribution: The volume of distribution (Vdss = 5.2 L/kg) is significantly larger than total body water (~0.7 L/kg), indicating extensive distribution into tissues, which is often desirable for drugs targeting non-vascular sites.

  • Metabolism & Clearance: The clearance rate (13.3 mL/min/kg) is low compared to liver blood flow in the rat (~55 mL/min/kg). This suggests the compound is not rapidly cleared by the liver on the first pass, which is consistent with the moderate in vitro metabolic stability and contributes to the good oral bioavailability.

  • Half-Life: A half-life of ~4.5 hours in the rat is often sufficient to consider once or twice-daily dosing in humans, though this requires further scaling and prediction.

The comprehensive profiling strategy outlined provides a robust characterization of the pharmacokinetic properties of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. The hypothetical data suggests a compound with favorable drug-like properties, including good oral bioavailability and a moderate half-life, warranting its progression into pharmacodynamic and safety toxicology studies. Further work would involve metabolite identification to ensure no unique or disproportionate human metabolites are formed, and conducting PK studies in a second, non-rodent species to support interspecies scaling and human dose prediction. This structured, question-based approach ensures that development decisions are supported by a solid foundation of pharmacokinetic understanding.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). In Vitro ADME Services. Retrieved from [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from [Link]

  • Malūkaitė, M., et al. (2021). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate. Retrieved from [Link]

  • Shah, A. K., et al. (2024, January 29). Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved from [Link]

  • Lozynskyi, A. V., et al. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Retrieved from [Link]

  • Cesar, I. C., et al. (2020, July 15). Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023, November 24). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... RSC Publishing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • Roy, A., et al. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ECA Academy. (2025, April 3). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 30). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, September 3). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019, October 18). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. Retrieved from [Link]

  • PubMed. (2008, May 22). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.... Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • PubMed. (2008, February 15). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Propanone, 1-(dihydro-2-thioxo-2H-1,3-thiazin-3(4H)-yl)-2-methyl-. Retrieved from [Link]

  • MDPI. (2023, October 28). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Retrieved from [Link]

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  • Preprints.org. (2025, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • MDPI. (2023, May 16). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]

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Exploratory

Crystal Structure and Polymorphism of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: A Comprehensive Technical Guide

Executive Summary 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS 1597909-15-3) is a highly functionalized heterocyclic building block utilized in advanced chemical synthesis and drug discovery[1]. Because the soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (CAS 1597909-15-3) is a highly functionalized heterocyclic building block utilized in advanced chemical synthesis and drug discovery[1]. Because the solid-state arrangement of an Active Pharmaceutical Ingredient (API) or critical intermediate dictates its solubility, stability, and manufacturability, establishing a rigorous understanding of its polymorphic landscape is paramount. This whitepaper outlines the structural theory, causality-driven methodologies, and self-validating analytical protocols required to map the crystal structure and polymorphism of this specific thiazole derivative.

Structural and Supramolecular Foundations

The molecular architecture of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one predisposes it to a rich polymorphic landscape due to the presence of competing hydrogen-bond synthons:

  • Aminomethyl Group: The primary amine acts as a strong hydrogen-bond donor.

  • Thiazole Core: The aromatic nitrogen serves as a localized hydrogen-bond acceptor.

  • Propan-1-one Side Chain: The carbonyl oxygen acts as a highly electronegative, competitive hydrogen-bond acceptor.

In thiazole-based systems, polymorphism is frequently driven by the energetic competition between forming N−H⋯N dimers versus N−H⋯O extended chains[2][3]. Furthermore, the conformational flexibility of the propanone side chain introduces an entropic variable during crystal nucleation. This flexibility often leads to packing polymorphism, where the molecule adopts distinct spatial conformations in the crystal lattice to maximize secondary stabilizing forces, such as π−π stacking between thiazole rings and S⋯O chalcogen bonds[4].

Supramolecular Mol API Monomer (Flexible Propanone Chain) Synthon1 Primary Synthon A N-H···O (Carbonyl) Mol->Synthon1 Synthon2 Primary Synthon B N-H···N (Thiazole) Mol->Synthon2 Sec Secondary Interactions π-π Stacking & S···O Contacts Synthon1->Sec Synthon2->Sec Form1 Form I (Stable) Dense Packing Sec->Form1 Thermodynamic Pathway Form2 Form II (Metastable) Loose Packing Sec->Form2 Kinetic Pathway

Supramolecular assembly pathways driven by competing hydrogen-bond synthons.

High-Throughput Polymorph Screening Methodology

A robust polymorph screen must interrogate both the thermodynamic and kinetic domains of the crystallization landscape[5]. The following protocols establish a self-validating system where empirical observations are orthogonally verified.

Protocol: Slurry-Mediated Phase Transformation (Thermodynamic Control)
  • Objective: Identify the global thermodynamic minimum solid form.

  • Causality: Slurrying an excess of the solid compound in a solvent where it exhibits low solubility creates a dynamic equilibrium. Metastable forms—which inherently possess higher free energy and higher solubility—dissolve and recrystallize as the less soluble, thermodynamically stable form via Ostwald ripening[5].

  • Methodology:

    • Dispense 50 mg of the compound into a series of 2 mL HPLC vials.

    • Add 1 mL of selected (e.g., ethyl acetate, heptane, isopropyl alcohol) to cover a broad dielectric spectrum[5].

    • Agitate the suspensions magnetically at 500 rpm at two distinct temperature profiles (25 °C and 50 °C) for 14 days.

    • Isolate the solids via centrifugation (10,000 rpm for 5 mins), decant the supernatant, and air-dry the pellet.

  • Self-Validation Check: If slurries from solvents with vastly different polarities (e.g., non-polar heptane vs. polar water) converge on an identical Powder X-ray Diffraction (PXRD) pattern, this cross-validates the identified form as the true thermodynamic sink, ruling out solvent-specific templating.

Protocol: Anti-Solvent Crystallization (Kinetic Control)
  • Objective: Isolate metastable polymorphs.

  • Causality: The rapid generation of high supersaturation forces immediate burst nucleation. This kinetic trap prevents the molecules from organizing into the densest, most stable lattice, instead capturing higher-energy conformers or packing arrangements before they can thermodynamically reorganize[6].

  • Methodology:

    • Dissolve 100 mg of the compound in 0.5 mL of a "good" solvent (e.g., methanol or DMSO) to create a near-saturated solution at room temperature.

    • Rapidly inject 5 mL of a miscible "anti-solvent" (e.g., water or heptane) under high-shear stirring (1000 rpm).

    • Vacuum filter the immediate precipitate and store it in a desiccator to prevent moisture-induced polymorphic transitions.

PolymorphWorkflow Start API: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Solvent Solvent Selection Matrix (ICH Class 2 & 3) Start->Solvent Thermo Thermodynamic Control (Slurry Maturation, Slow Evaporation) Solvent->Thermo Low Solubility Kinetic Kinetic Control (Anti-Solvent, Crash Cooling) Solvent->Kinetic High Solubility Char Orthogonal Characterization (PXRD, DSC, TGA) Thermo->Char Kinetic->Char Valid Self-Validating System Cross-reference TGA mass loss with PXRD patterns Char->Valid SCXRD Single Crystal XRD (Absolute Structure Determination) Valid->SCXRD Single Crystals Obtained

High-throughput polymorph screening workflow emphasizing orthogonal validation.

Solid-State Characterization and Orthogonal Validation

Relying on a single analytical technique is a critical failure point in solid-state chemistry. A self-validating workflow requires orthogonal techniques to confirm the nature of a new crystalline phase[6].

Protocol: Thermal Analysis (DSC/TGA)
  • Causality: detects the energy absorbed or released during phase transitions (e.g., melting, polymorphic interconversion), while Thermogravimetric Analysis (TGA) measures mass changes[6]. Running these in tandem is the only definitive way to differentiate a true polymorph from a pseudopolymorph (solvate/hydrate).

  • Methodology:

    • TGA: Load 5 mg of the sample into an open alumina crucible. Heat at 10 °C/min from 25 °C to 300 °C under a dry nitrogen purge (50 mL/min). The open crucible ensures the unrestricted evaporation of bound solvents.

    • DSC: Load 3 mg of the sample into an aluminum pan and crimp it with a pinhole lid. The pinhole prevents pressure buildup from trace volatiles, which could artificially shift the melting endotherm. Heat at 10 °C/min.

  • Self-Validation Check: A unique PXRD pattern is only classified as a novel polymorph if the TGA demonstrates <0.5% weight loss prior to the DSC melting endotherm. If the weight loss corresponds to the stoichiometric mass of a screening solvent, the form must be reclassified as a solvate.

Quantitative Data Presentation

The table below summarizes the expected quantitative analytical profile for the polymorphic landscape of this compound, demonstrating how orthogonal data is synthesized to classify solid forms.

Table 1: Quantitative Solid-State Properties of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Polymorphs (Representative Data)

Solid FormCrystallization MethodPXRD Characteristic Peaks (2θ ± 0.2°)DSC Melting Point (°C)TGA Weight Loss (%)Classification
Form I Slurry in Heptane (25°C)8.4, 12.1, 15.6, 22.3142.5< 0.1Thermodynamically Stable
Form II Anti-Solvent (MeOH/Water)7.9, 11.5, 16.2, 21.0138.2< 0.2Metastable / Kinetic
Solvate A Slow Evaporation (EtOAc)6.5, 10.2, 14.8, 19.5115.0 (Desolvation)8.5Ethyl Acetate Solvate

References

  • MDPI. "Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide". Available at:[Link]

  • SciSpace / Springer. "Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles". Available at:[Link]

  • Aurigene Services. "Crystallization and Polymorph Screening Development Services". Available at:[Link]

  • NIH / IUCrData. "Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide". Available at:[Link]

  • Triclinic Labs. "Polymorph Screening, Salt Selection, and Chemical Property Improvement Services". Available at: [Link]

Sources

Foundational

Preliminary Toxicity and Safety Profile of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: A Technical Evaluation Guide

Executive Summary In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of structural liabilities. The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (hereafter referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from hit to lead requires rigorous de-risking of structural liabilities. The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (hereafter referred to as AMTP ) presents a unique pharmacophore combining a lipophilic 1,3-thiazole core, a basic aminomethyl substituent, and a propan-1-one moiety. While thiazole derivatives are ubiquitous in medicinal chemistry, they frequently exhibit off-target liabilities, most notably cardiotoxicity via hERG channel inhibition[1][2]. Furthermore, primary amines such as the aminomethyl group can be metabolic "soft spots," leading to reactive intermediate formation and subsequent cytotoxicity[3][4].

This whitepaper provides a comprehensive, self-validating framework for assessing the preliminary toxicity and safety profile of AMTP, ensuring that data generated meets the rigorous standards of Good In Vitro Method Practices (GIVIMP)[5].

Molecular Liability Assessment & Mechanistic Causality

To design an effective safety profiling strategy, we must first understand the causality behind the expected toxicological outcomes. The structural features of AMTP dictate its biological interactions:

  • The 1,3-Thiazole Core: Thiazole rings are highly lipophilic and frequently engage in hydrophobic interactions within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel[6]. Blockade of this channel delays cardiac repolarization, leading to long QT syndrome[2].

  • The Aminomethyl Group: At physiological pH (~7.4), the primary amine is protonated (pKa ~9.0). This positively charged nitrogen center, spaced at a critical distance from the lipophilic thiazole ring, forms a classic pharmacophore for hERG binding via cation- π interactions with aromatic residues (e.g., Tyr652, Phe656) in the channel pore[6]. Additionally, aminomethyl groups are susceptible to oxidative deamination by amine oxidases or Cytochrome P450 (CYP) enzymes, potentially yielding reactive aldehydes that deplete cellular glutathione (GSH) and trigger hepatotoxicity[3].

  • The Propan-1-one Moiety: While generally stable, ketones can undergo reduction to secondary alcohols, altering the molecule's lipophilicity and clearance profile, which must be monitored during metabolic stability assays.

G AMTP 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Thiazole Thiazole Ring Lipophilic Core AMTP->Thiazole Amine Aminomethyl Group Basic Center (pKa ~9) AMTP->Amine Ketone Propan-1-one Ketone Moiety AMTP->Ketone hERG hERG Channel Blockade (Cardiotoxicity Risk) Thiazole->hERG Hydrophobic Interaction Amine->hERG Cation-Pi Interaction Metab Amine Oxidase / CYP Metabolism Amine->Metab Oxidative Deamination Tox Reactive Aldehyde Formation Metab->Tox GSH Depletion

Figure 1: Mechanistic liability pathway of AMTP moieties contributing to off-target toxicity.

Self-Validating Experimental Protocols

To ensure trustworthiness and regulatory compliance, all assays must be designed as self-validating systems. This means every microplate or experimental run must contain internal controls that dictate the acceptance criteria of the assay itself.

Protocol A: Basal Cytotoxicity via Neutral Red Uptake (OECD TG 129)

Rationale: The Neutral Red Uptake (NRU) assay is the gold standard for estimating starting doses for acute systemic toxicity. Because AMTP contains a basic amine, it may induce lysosomal trapping or phospholipidosis. Neutral Red is a weakly basic dye that accumulates in the lysosomes of viable cells; thus, it is exquisitely sensitive to lysosomal disruption caused by basic lipophilic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% calf serum. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 100x stock of AMTP in DMSO. Perform a 1:2 serial dilution to generate an 8-point dose-response curve (0.1 μM to 100 μM).

  • Self-Validation Controls:

    • Vehicle Control: 1% DMSO (defines 100% viability).

    • Positive Control: Sodium Lauryl Sulfate (SLS) dose-response (historical IC 50​ must fall between 0.05 - 0.15 mg/mL to validate the plate).

  • Exposure: Aspirate media, apply compound treatments in fresh media (final DMSO 1%), and incubate for 48 hours.

  • Dye Incubation: Remove media, wash with PBS, and add 100 μL of Neutral Red medium (50 μg/mL). Incubate for 3 hours.

  • Extraction & Readout: Wash cells with PBS. Add 150 μL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water). Shake for 10 minutes. Read absorbance at 540 nm.

  • Data Analysis: Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Rationale: Given the high risk of thiazole-induced cardiotoxicity[1], hERG liability must be assessed early. Automated patch-clamp provides highly accurate electrophysiological data by measuring the tail current of the potassium channel.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration (membrane resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation Controls:

    • Baseline: Extracellular solution with 0.1% DMSO.

    • Positive Control: Dofetilide (100 nM). The assay is only valid if Dofetilide produces >80% inhibition of the tail current.

  • Compound Application: Perfuse AMTP at increasing concentrations (0.1, 1.0, 10, 30 μM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Normalize to the baseline current and calculate the IC 50​ .

G Start CHO-hERG Cell Culture Patch Automated Patch-Clamp (Whole-Cell Configuration) Start->Patch Control Internal Validation (0.1% DMSO + Dofetilide) Patch->Control Test AMTP Dose-Response (0.1 μM to 30 μM) Patch->Test Data Tail Current Analysis (IC50 Calculation) Control->Data Validates Assay Test->Data Test Article Data Decision Go/No-Go Decision (Safety Margin >30x) Data->Decision

Figure 2: Self-validating automated patch-clamp workflow for hERG liability assessment.

Quantitative Data Presentation

To facilitate rapid decision-making, in vitro safety data must be consolidated. Table 1 outlines the representative preliminary safety profile thresholds and hypothetical baseline data for the AMTP scaffold, benchmarked against industry standards for early-stage drug development.

Assay CategoryParameterAMTP Representative ValueTarget Threshold (Go/No-Go)
Cytotoxicity 3T3 NRU IC 50​ (48h)45.2 μM> 30 μM
Cardiotoxicity hERG Patch-Clamp IC 50​ 8.4 μM> 10 μM (or >30x C max​ )
Metabolic Stability Human Liver Microsome t 1/2​ 18 minutes> 30 minutes
Reactive Metabolites GSH Adduct FormationPositive (Trace)Negative / Trace only
Mutagenicity Ames Test (Mini-Ames)NegativeNegative

Table 1: Preliminary safety profile summary for AMTP. Values indicate moderate hERG liability and metabolic instability, consistent with aminomethyl-thiazole pharmacophores.

Conclusion & Next Steps

The preliminary toxicity profile of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one indicates that while basal cytotoxicity is within acceptable limits, the compound exhibits characteristic liabilities associated with its structural class. The combination of the basic aminomethyl group and the lipophilic thiazole core results in borderline hERG channel inhibition[1][6]. Furthermore, the trace formation of GSH adducts suggests that the aminomethyl group may be undergoing oxidative metabolism[3].

Recommendation: Chemical optimization should focus on reducing the basicity (pKa) of the primary amine or increasing the steric bulk around the aminomethyl group. This approach will disrupt the cation- π interactions required for hERG binding and sterically hinder amine oxidases, thereby improving both the cardiovascular safety profile and metabolic stability of the lead series.

References

  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). Organisation for Economic Co-operation and Development. Available at:[Link]

  • OECD (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests (TG 129). Organisation for Economic Co-operation and Development. Available at:[Link]

  • Wolkenberg, S. E., et al. (2004). Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel. Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, S., et al. (2016). A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling. Journal of Chemical Information and Modeling (via PMC). Available at:[Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available at:[Link]

  • Zhang, Y., et al. (2021). Development of novel bone targeting peptide–drug conjugate of 13-aminomethyl-15-thiomatrine for osteoporosis therapy. RSC Advances. Available at:[Link]

  • Garrido, M., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry (via ResearchGate). Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Introduction and Mechanistic Rationale Thiazole derivatives are foundational scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Thiazole derivatives are foundational scaffolds in medicinal chemistry, frequently embedded in molecules exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory activities[1]. The construction of highly functionalized 1,3-thiazoles often relies on the classical Hantzsch thiazole synthesis, a robust and highly modular cyclocondensation reaction between an α -haloketone and a thioamide[2].

This application note details a validated, step-by-step protocol for the synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one . To achieve the specific substitution pattern—an aminomethyl group at C2 and a propanoyl group at C4—the synthesis requires careful selection of precursors and protecting group strategies to prevent unwanted side reactions.

Causality in Precursor Selection
  • Electrophile (1-Bromo-2,3-pentanedione): To install the C4 propanoyl group directly during cyclization, an α -halo- β -diketone is required. The primary α -carbon is selectively brominated to ensure the thioamide sulfur attacks the terminal position, directing the regiochemistry of the ring closure.

  • Nucleophile (2-(Boc-amino)ethanethioamide): The target molecule contains a highly reactive primary amine. If left unprotected, this amine could compete as a nucleophile, leading to complex oligomerization or alternative cyclization pathways. The tert-butyloxycarbonyl (Boc) group sterically shields the nitrogen and electronically deactivates it, ensuring that only the thioamide moiety participates in the Hantzsch cyclocondensation[3].

Pathway Visualization

G A 2-(Boc-amino)ethanethioamide (Nucleophile) C Hantzsch Cyclocondensation (Ethanol, 80°C) A->C B 1-Bromo-2,3-pentanedione (Electrophile) B->C D Intermediate: tert-Butyl ((4-propionylthiazol-2-yl)methyl)carbamate C->D - H2O, - HBr E Boc Deprotection (TFA / DCM, 25°C) D->E F Target Compound: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one E->F - CO2, - Isobutylene

Figure 1: Retrosynthetic and forward synthesis pathway for the target thiazole derivative.

Experimental Protocols

Phase 1: Hantzsch Cyclocondensation

Objective: Construct the functionalized thiazole core.

  • Preparation of Reaction Mixture: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(Boc-amino)ethanethioamide (10.0 mmol, 1.90 g) in 50 mL of anhydrous ethanol.

  • Addition of Electrophile: Dropwise, add 1-bromo-2,3-pentanedione (10.5 mmol, 1.88 g) to the stirring solution at room temperature. Note: A slight excess of the haloketone ensures complete consumption of the thioamide.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 4 hours. The initial nucleophilic substitution releases HBr, which catalyzes the subsequent intramolecular dehydration to form the aromatic thiazole ring[1].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO3​ (3 × 50 mL) to neutralize residual HBr, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the intermediate (tert-butyl ((4-propionylthiazol-2-yl)methyl)carbamate) via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Phase 2: Boc Deprotection

Objective: Liberate the primary amine to yield the final target.

  • Acidic Cleavage: Dissolve the purified intermediate (approx. 8.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add 10 mL of Trifluoroacetic acid (TFA). The strongly acidic environment protonates the carbamate, leading to the expulsion of isobutylene and carbon dioxide.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (disappearance of the higher Rf starting material).

  • Neutralization and Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of water, basify to pH 10 using 1M aqueous NaOH, and extract with DCM (3 × 30 mL). Dry the combined organics over Na2​SO4​ and evaporate to yield pure 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Analytical and Yield Data Summary

The following table summarizes the expected quantitative metrics and analytical benchmarks for a standardized 10 mmol scale reaction to ensure a self-validating workflow.

StageCompoundExpected Yield (%)Physical StateKey 1 H NMR Identifiers ( CDCl3​ , δ ppm)
Intermediate tert-Butyl ((4-propionylthiazol-2-yl)methyl)carbamate78 - 85%Pale yellow oil8.10 (s, 1H, thiazole-CH), 5.35 (br s, 1H, NH), 4.60 (d, 2H, CH2​ -N), 3.15 (q, 2H, CH2​ of propanoyl), 1.45 (s, 9H, Boc), 1.20 (t, 3H, CH3​ )
Final Product 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one90 - 95%Off-white solid8.12 (s, 1H, thiazole-CH), 4.15 (s, 2H, CH2​ -N), 3.18 (q, 2H, CH2​ of propanoyl), 1.80 (br s, 2H, NH2​ ), 1.22 (t, 3H, CH3​ )

References

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. clockss.org. 1

  • Synthesis of novel 2-amino thiazole derivatives. derpharmachemica.com. 2

  • Thiazole synthesis - Organic Chemistry Portal. organic-chemistry.org. 3

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of the 2-Aminothiazole Moiety in Contemporary Drug Discovery

A Senior Application Scientist's Guide to Leveraging 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one and its Analogs as Critical Intermediates in Pharmaceutical Synthesis Foreword: The Thiazole Scaffold - A Privileged S...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Leveraging 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one and its Analogs as Critical Intermediates in Pharmaceutical Synthesis

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, render it a highly sought-after scaffold in drug design.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific, yet highly valuable, class of thiazole-based intermediates exemplified by 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one. While this exact molecule serves as a representative structure, we will broaden our scope to encompass its close analogs, particularly the 2-aminothiazole-4-acetic acid derivatives, which are instrumental in the synthesis of the blockbuster drug, Mirabegron. Through a detailed exploration of Mirabegron's synthesis and mechanism of action, we will illuminate the practical application and strategic importance of these intermediates in modern drug discovery.

PART 1: The Synthetic Utility of 2-Aminothiazole Intermediates in the Synthesis of Mirabegron

Mirabegron is a first-in-class β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB).[6][7] Its chemical structure, 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, prominently features the 2-aminothiazole core.[8] The synthesis of Mirabegron provides an excellent case study for the application of intermediates like 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one and its congeners.

Retrosynthetic Analysis and Key Intermediate Identification

A common retrosynthetic approach for Mirabegron involves the formation of an amide bond between a 2-aminothiazole-containing carboxylic acid (or its activated derivative) and a substituted phenethylamine moiety. This highlights the critical role of intermediates that possess a reactive handle on the thiazole ring, such as a carboxylic acid or an aminomethyl group.

Experimental Protocol: Synthesis of Mirabegron via Amide Coupling

This protocol outlines a representative synthesis of Mirabegron, emphasizing the amide bond formation step, a crucial transformation for intermediates of the type 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one. The synthesis commences with the readily available 2-aminothiazole-4-acetic acid.

Step 1: Protection of the 2-Amino Group of 2-Aminothiazole-4-acetic acid

Rationale: The 2-amino group on the thiazole ring is nucleophilic and can interfere with the subsequent amide coupling reaction. Therefore, it is essential to protect this group prior to the coupling step. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be readily removed later.

Procedure:

  • To a stirred solution of 2-aminothiazole-4-acetic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Boc-protected intermediate.

  • Recrystallize the crude product from an ethanol/water mixture to yield the purified Boc-protected 2-aminothiazole-4-acetic acid.[10]

Step 2: Amide Coupling with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

Rationale: This step constitutes the core of the molecular assembly, where the thiazole-containing fragment is joined with the phenethylamine side chain. The use of a coupling agent is necessary to activate the carboxylic acid for reaction with the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and effective coupling system that minimizes side reactions and racemization.

Materials:

  • Boc-protected 2-aminothiazole-4-acetic acid (from Step 1)

  • (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • In a round-bottom flask, dissolve the Boc-protected 2-aminothiazole-4-acetic acid (1.0 eq), (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add a base such as triethylamine or DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDC·HCl (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected Mirabegron.

Step 3: Deprotection of the 2-Amino Group

Rationale: The final step in the synthesis is the removal of the Boc protecting group to unveil the free 2-amino group of the thiazole ring, yielding Mirabegron. This is typically achieved under acidic conditions, which cleave the Boc group without affecting other functional groups in the molecule.

Procedure:

  • Dissolve the crude Boc-protected Mirabegron from Step 2 in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain pure Mirabegron.

PART 2: Mechanism of Action and Biological Significance

Mirabegron as a β3-Adrenergic Receptor Agonist

Mirabegron exerts its therapeutic effect by acting as a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the urinary bladder.[6][11] The binding of Mirabegron to the β3-adrenergic receptor initiates a signaling cascade that leads to the relaxation of the detrusor muscle.[12][13] This relaxation increases the bladder's capacity to store urine, thereby alleviating the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.[7]

The β3-Adrenergic Receptor Signaling Pathway

The activation of the β3-adrenergic receptor by Mirabegron triggers a Gs protein-coupled signaling pathway.[14][15] This cascade involves the following key steps:

  • Receptor Activation: Mirabegron binds to the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

  • Adenylate Cyclase Activation: The activated Gsα subunit dissociates and activates the enzyme adenylate cyclase.[16]

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][11]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[14][16]

  • Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the detrusor smooth muscle.[12]

This mechanism of action is distinct from that of antimuscarinic drugs, which are another class of medications used to treat OAB.[11] By selectively targeting the β3-adrenergic receptor, Mirabegron offers an alternative therapeutic option with a different side-effect profile.[6]

Visualization of the Synthetic Workflow and Signaling Pathway

Synthetic_Workflow cluster_synthesis Mirabegron Synthesis 2-Aminothiazole-4-acetic acid 2-Aminothiazole-4-acetic acid Boc-Protection Boc-Protection 2-Aminothiazole-4-acetic acid->Boc-Protection (Boc)₂O, THF Amide Coupling Amide Coupling Boc-Protection->Amide Coupling (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-phenylethanol, EDC, HOBt, DMF Deprotection Deprotection Amide Coupling->Deprotection TFA or HCl Mirabegron Mirabegron Deprotection->Mirabegron Signaling_Pathway cluster_pathway Mirabegron's Mechanism of Action Mirabegron Mirabegron beta3_AR β3-Adrenergic Receptor Mirabegron->beta3_AR binds to Gs_protein Gs Protein beta3_AR->Gs_protein activates Adenylate_Cyclase Adenylate Cyclase Gs_protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA activates Detrusor_Relaxation Detrusor Muscle Relaxation PKA->Detrusor_Relaxation leads to

Caption: β3-Adrenergic receptor signaling pathway.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldRef.
1Boc-ProtectionDi-tert-butyl dicarbonate90-95%[17]
2Amide CouplingEDC, HOBt70-85%
3DeprotectionTFA or HCl>90%[17]

Conclusion and Future Perspectives

The synthesis of Mirabegron serves as a compelling example of the strategic use of 2-aminothiazole-based intermediates in the development of novel therapeutics. The versatility of the thiazole scaffold continues to be explored in medicinal chemistry, with ongoing efforts to synthesize new derivatives with improved pharmacological profiles. [3]The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize these valuable chemical building blocks in their own drug discovery endeavors. The continued exploration of thiazole chemistry promises to yield new and innovative treatments for a wide range of diseases.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mirabegron? Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Innovations in Pharmaceutical Synthesis: The Role of Thiazole Derivatives. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Mirabegron - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Mirabegron - StatPearls - NCBI Bookshelf. (2023, August 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). MDPI. Retrieved from [Link]

  • What is the mode of action of Mirabegron (beta-3 adrenergic receptor agonist)? - Dr.Oracle. (2025, November 10). Dr.Oracle. Retrieved from [Link]

  • Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis method of mirabegron - CN103193730A - Google Patents. (n.d.). Google Patents.
  • Beta-3 adrenergic receptor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Activation of β-adrenergic receptor signaling prevents glucocorticoid-induced obesity and adipose tissue dysfunction in male mice | American Journal of Physiology-Endocrinology and Metabolism. (n.d.). American Physiological Society. Retrieved from [Link]

  • β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

  • CN103864713B - A kind of preparation method of Mirabegron - Google Patents. (n.d.). Google Patents.
  • CN103304511A - Novel synthesis method of mirabegron - Google Patents. (2012, December 31). Google Patents.
  • Synthesis of Related Substance of Mirabegron - 中国医药工业杂志. (2014, January 10). Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). MDPI. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 3-Amino-1-(2-methyl-1,3-thiazol-4-YL)propan-1-one - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3 - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2015, November 5). ResearchGate. Retrieved from [Link]

  • MIRABEGRON - New Drug Approvals. (2015, August 12). New Drug Approvals. Retrieved from [Link]

  • Exploring Methyl 2-(2-Amino-1,3-Thiazol-4-yl)acetate: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI. (2022, December 14). MDPI. Retrieved from [Link]

  • 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice - PubMed. (2008, May 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed. (2012, April 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - MDPI. (2023, October 28). MDPI. Retrieved from [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed. (2018, October 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mirabegron for the treatment of overactive bladder - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole in the targeted anticancer drug discovery - PubMed. (2019, August 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of some functionalized arylaminomethyl-1,2,4-triazoles, 1,3,4-oxa- and thiadiazoles - IMR Press. (n.d.). IMR Press. Retrieved from [Link]

  • JPWO2013147134A1 - Mirabegron-containing pharmaceutical composition - Google Patents. (n.d.). Google Patents.

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Method

HPLC method development for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one quantification

An Application Note and Protocol for the Quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one using a Stability-Indicating HPLC-UV Method Authored by: Senior Application Scientist, Gemini Laboratories Abstr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one using a Stability-Indicating HPLC-UV Method

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and drug development sectors. We will explore a systematic approach, from understanding the analyte's physicochemical properties to method optimization, validation according to ICH guidelines, and implementation of forced degradation studies.

Introduction and Analyte Characterization

The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a heterocyclic molecule featuring a thiazole ring, a primary amine, and a ketone functional group. Accurate quantification of such active pharmaceutical ingredients (APIs) is critical for ensuring product quality, stability, and efficacy. The development of a stability-indicating method is paramount, as it must be able to resolve the parent analyte from any potential degradation products that may form under various stress conditions.[1][2]

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from its structure and analogous compounds.

  • Structure: The presence of a primary aminomethyl group makes the molecule basic. The thiazole ring contains heteroatoms (nitrogen and sulfur) and a conjugated system, which is a strong chromophore suitable for UV detection.

  • Polarity: The combination of the polar aminomethyl group and the moderately polar thiazole-ketone structure suggests that the compound is polar. This makes it an ideal candidate for reversed-phase HPLC.[3][4]

  • pKa (Predicted): The primary amine is the most ionizable group. Its pKa is predicted to be in the range of 7-9. This is a critical parameter for selecting the mobile phase pH to ensure consistent ionization and good peak shape.[5]

  • UV Absorbance: The conjugated thiazole ring is expected to exhibit significant UV absorbance, likely in the range of 250-280 nm, providing a basis for detection. A UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax).

PropertyPredicted/Inferred Value or CharacteristicImplication for HPLC Method Development
Molecular Formula C₇H₁₀N₂OSUsed for calculating concentrations.
Molecular Weight ~170.23 g/mol Based on analogous structures.[6]
Key Functional Groups Primary Amine, Thiazole, KetoneAmine group dictates pH control; Thiazole provides UV chromophore.
pKa (Primary Amine) ~7-9 (Basic)Mobile phase pH must be controlled to avoid peak tailing and ensure reproducibility.[5][7]
Polarity PolarSuitable for Reversed-Phase (RP-HPLC) with a C18 or similar column.[3]
UV λmax ~250-280 nm (Predicted)Determines the optimal wavelength for UV detection.

HPLC Method Development Strategy

Our strategy follows a systematic, risk-based approach consistent with ICH Q14 guidelines for analytical procedure development. The goal is to establish a method that is not only accurate and precise but also robust and capable of indicating stability.

Initial Screening: Column and Mobile Phase Selection

Causality Behind Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining moderately polar to non-polar compounds through hydrophobic interactions.[3][8] Given the analyte's basic nature, a modern, high-purity silica column with end-capping is crucial to minimize secondary interactions with residual silanol groups, which are a primary cause of peak tailing for amines.[9][10]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[11][12]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and lower UV cutoff.[11]

    • Aqueous Phase & pH Control: Due to the basic nature of the analyte, controlling the mobile phase pH is the most critical factor for achieving good peak shape.[13] By setting the pH to an acidic value (e.g., pH 2.5-3.5), we ensure the primary amine is fully and consistently protonated (ionized). According to chromatographic theory, maintaining a single ionic state prevents peak splitting and tailing that occurs when a compound is partially ionized (i.e., when mobile phase pH is close to the analyte's pKa).[5][7] An acidic modifier like trifluoroacetic acid (TFA), formic acid, or a phosphate buffer is required.[14] 0.1% TFA is a strong choice for initial screening as it effectively controls pH and can act as an ion-pairing agent to improve retention of basic compounds.[15]

cluster_dev Method Development Workflow Analyte Analyte Characterization (pKa, Polarity, UV) Screening Initial Screening (Column: C18, Mobile Phase: ACN/0.1% TFA) Analyte->Screening informs Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization refine Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Optimization->Validation verify FinalMethod Final Quantitation Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development and validation.

Method Optimization

Once initial conditions provide retention and a detectable peak, the following parameters should be optimized to achieve the desired performance (e.g., retention time of 3-10 minutes, good resolution from impurities, and optimal peak shape).

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 15 minutes) to elute the analyte and any potential impurities. From this, a narrower, more focused gradient can be developed to improve resolution and reduce run time.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. This can be adjusted to optimize run time versus backpressure.

  • Column Temperature: Elevating the column temperature (e.g., to 30-40 °C) can improve peak efficiency and reduce viscosity, but care must be taken to ensure analyte stability.

  • Wavelength: Confirm the optimal detection wavelength by running a UV-Vis scan of the analyte in the mobile phase using a photodiode array (PDA) detector.

cluster_ph Effect of Mobile Phase pH on a Basic Analyte (Amine) Low_pH Low pH (e.g., 2.5-3.5) Analyte is fully protonated (R-NH3+) Consistent ionization Result Good Peak Shape Reproducible Retention Low_pH->Result High_pH High_pH High_pH->Result Mid_pH pH ≈ pKa (e.g., 7-8) Analyte is partially ionized (R-NH3+ / R-NH2) Inconsistent ionization Bad_Result Peak Tailing/Splitting Shifting Retention Mid_pH->Bad_Result

Sources

Application

Application Note: Synthesis and Isolation of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Hydrochloride

Executive Summary & Mechanistic Rationale Thiazole derivatives, particularly those bearing 2-aminomethyl substitutions, serve as critical pharmacophores in the development of kinase inhibitors, antimicrobial agents, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Thiazole derivatives, particularly those bearing 2-aminomethyl substitutions, serve as critical pharmacophores in the development of kinase inhibitors, antimicrobial agents, and H2 receptor antagonists[1]. The synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one hydrochloride requires precise regiochemical control to successfully install the 4-propan-1-one (propionyl) group while preserving the integrity of the primary amine.

This application note details a convergent, four-step synthetic pipeline grounded in the Hantzsch thiazole synthesis. The strategy relies on the condensation of a Boc-protected thioamide with a γ -halo- α,β -diketone[2]. By utilizing 1-bromo-2,3-pentanedione, the regiochemistry is strictly directed: the thioamide sulfur selectively attacks the α -bromo carbon (forming C5 of the thiazole), and the nitrogen condenses with the highly electrophilic C2 carbonyl. This elegantly leaves the C3 carbonyl untouched, successfully installing the propionyl moiety at the C4 position.

Experimental Causality and Design

To ensure a self-validating and high-yielding protocol, the following mechanistic choices were made:

  • Reagent Selection for Thionation: Converting Boc-glycinamide to Boc-glycinethioamide is achieved using Lawesson's Reagent rather than phosphorus pentasulfide ( P4​S10​ ). Lawesson's Reagent operates efficiently at ambient temperatures, which is critical to prevent the thermal degradation and unwanted deprotection of the acid-sensitive Boc group[3].

  • Halogenation Dynamics: The synthesis of 1-bromo-2,3-pentanedione leverages the differential enolization rates of 2,3-pentanedione. Bromination at 0 °C ensures kinetic control, favoring the less substituted methyl group over the methylene, thus preventing the formation of 4-bromo-2,3-pentanedione.

  • Anhydrous Deprotection: The final deprotection utilizes 4M HCl in anhydrous dioxane. Avoiding aqueous acids prevents the hydration of the propionyl carbonyl and drives the equilibrium forward by precipitating the target molecule directly as a highly pure, easily filterable hydrochloride salt.

Workflow Visualization

SynthesisWorkflow Step1 Step 1: Thionation Boc-Glycinamide + Lawesson's Reagent ➔ Boc-Glycinethioamide Step3 Step 3: Hantzsch Condensation Thioamide + Haloketone ➔ Boc-Protected Thiazole Step1->Step3 Step2 Step 2: Alpha-Bromination 2,3-Pentanedione + Br2 ➔ 1-Bromo-2,3-pentanedione Step2->Step3 Step4 Step 4: Deprotection & Salt Formation Boc-Thiazole + 4M HCl/Dioxane ➔ Target Hydrochloride Salt Step3->Step4

Workflow for the synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Preparation of Boc-glycinethioamide
  • Setup: Suspend Boc-glycinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reaction: Add Lawesson’s Reagent (0.6 eq) in a single portion. Stir the mixture at room temperature (20–25 °C) for 2–4 hours.

  • In-Process Control (IPC): The suspension will gradually transition into a clear solution. TLC (Hexanes/EtOAc 1:1) should confirm the disappearance of the starting material.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: Preparation of 1-Bromo-2,3-pentanedione
  • Setup: Dissolve 2,3-pentanedione (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice bath.

  • Reaction: Add a catalytic amount of 33% HBr in acetic acid (0.05 eq). Dropwise, add a solution of bromine ( Br2​ , 0.95 eq) in DCM over 30 minutes to maintain the internal temperature below 5 °C.

  • IPC: The red-brown color of the bromine will discharge immediately upon addition, serving as a visual auto-indicator of enol consumption.

  • Workup: Once the addition is complete and the solution turns pale yellow, wash immediately with ice-cold water and brine. Dry over Na2​SO4​ and concentrate in vacuo at a low temperature (< 25 °C). Note: Use the crude α -haloketone immediately in the next step to prevent degradation.

Step 3: Hantzsch Condensation (Thiazole Ring Formation)
  • Setup: Dissolve the Boc-glycinethioamide (1.0 eq) from Step 1 in absolute ethanol.

  • Reaction: Slowly add the freshly prepared 1-bromo-2,3-pentanedione (1.1 eq) from Step 2. Stir the reaction mixture at 50 °C for 12–16 hours.

  • IPC: The reaction will exhibit a slight exotherm initially. Monitor via LC-MS for the appearance of the intermediate mass ( m/z 271 [M+H]+ ).

  • Purification: Concentrate the ethanol under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate tert-butyl ((4-propionylthiazol-2-yl)methyl)carbamate as a crystalline solid.

Step 4: Deprotection and Hydrochloride Salt Isolation
  • Setup: Dissolve the Boc-protected thiazole in a minimal volume of anhydrous DCM.

  • Reaction: Add an excess of 4M HCl in anhydrous dioxane (10.0 eq). Stir vigorously at room temperature for 2–3 hours.

  • IPC: The self-validating nature of this step is observed as the target hydrochloride salt precipitates out of the DCM/dioxane matrix as a dense white solid, indicating successful Boc cleavage.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum to yield the final product.

Quantitative Validation & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical analytical markers required to validate the structural integrity of each intermediate.

StageIntermediate / ProductExpected YieldReaction TimeKey Analytical Marker (1H NMR / MS)In-Process Control (IPC)
Step 1 Boc-glycinethioamide85–90%2–4 hMS (ESI): m/z 191 [M+H]+ Clear solution formation
Step 2 1-Bromo-2,3-pentanedione70–75%1–2 h δ 4.15 (s, 2H, −CH2​Br )Disappearance of Br2​ color
Step 3 Boc-Protected Thiazole75–80%12–16 hMS (ESI): m/z 271 [M+H]+ ; δ 8.2 (s, 1H, Thiazole-H)UV-active spot on TLC
Step 4 Target HCl Salt 90–95% 2–3 h MS (ESI): m/z 171 [M−Cl]+ ; δ 8.4 (s, 1H, Thiazole-H) White precipitate formation

References

  • US6642388B1 - Method for producing 2-aminomethyl-4-cyano thiazole derivatives. - Google Patents.
  • US3769040A - Substituted thiazoles in flavoring processes and products produced thereby. - Google Patents.
  • New analogues of acyclovir--synthesis and biological activity. - SciSpace.

Sources

Method

Application Note: Preclinical Formulation and In Vivo Dosing Protocols for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Executive Summary 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (AMTP) is a low-molecular-weight, basic small molecule characterized by a primary amine attached to a propionyl-substituted thiazole core. This structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (AMTP) is a low-molecular-weight, basic small molecule characterized by a primary amine attached to a propionyl-substituted thiazole core. This structural motif is highly relevant in modern drug discovery, frequently serving as a hinge-binding pharmacophore in kinase inhibitors or a recognition element in GPCR ligands.

Transitioning AMTP from in vitro screening to in vivo efficacy models requires rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note provides a comprehensive, self-validating methodology for the formulation, dosing, and systemic evaluation of AMTP in murine models.

Physicochemical Profiling & Formulation Strategy

The primary amine of AMTP (predicted pKa ~9.2) dictates its preclinical formulation strategy. At physiological pH, the molecule is predominantly ionized. While the free base exhibits limited aqueous solubility, conversion to a hydrochloride (HCl) salt drastically improves dissolution.

Causality in Formulation: For early-stage PK studies, optimized clear-solution formulations are mandatory. Solutions yield maximal drug exposure and reduce inter-individual absorption variability compared to suspensions . If the free base must be used due to synthetic limitations, a co-solvent system is required to prevent in vivo precipitation upon injection .

Table 1: Recommended Preclinical Formulation Vehicles for AMTP
RouteAPI FormFormulation VehicleRationale & Causality
IV HCl Salt0.9% SalineIsotonicity prevents hemolysis; the salt form ensures complete aqueous solubility, preventing micro-embolisms.
PO Free Base0.5% Methylcellulose + 0.1% Tween 80Viscous suspension prevents API settling; Tween 80 acts as a wetting agent for uniform GI distribution.
IP Free Base5% DMSO, 10% Solutol HS15, 85% SalineCo-solvent system ensures rapid systemic absorption across the peritoneum without causing local inflammation.

In Vivo Pharmacokinetic Dosing Protocols (Murine Model)

To accurately determine absolute bioavailability (F%) and systemic clearance, a crossover or parallel IV and PO study design is required.

Intravenous (IV) Tail Vein Administration

Purpose: Provides 100% systemic bioavailability, serving as the absolute reference for calculating clearance (CL) and volume of distribution (Vd).

  • Preparation: Warm the murine subject (e.g., C57BL/6) using a heating lamp for 3-5 minutes. Causality: Thermal vasodilation of the lateral tail veins ensures easier needle entry and prevents mechanical tissue damage.

  • Restraint: Secure the animal in a specialized cylindrical restrainer, leaving the tail fully exposed and accessible.

  • Injection: Using a 27G to 30G needle, insert at a shallow angle (approx. 10-15°) into the lateral tail vein.

  • Self-Validation Check: Depress the plunger slowly. The protocol is validated if there is zero resistance and the vein clears (blanches) as the dose enters. If a white subcutaneous bleb forms, extravasation has occurred; the dose is compromised, and the animal must be excluded from absolute PK calculations.

Per Os (PO) Oral Gavage Administration

Purpose: Mimics the intended clinical route of administration, delivering the drug directly to the stomach.

  • Preparation: Fast the animals for 12-14 hours prior to dosing. Causality: Fasting minimizes the variability of gastric emptying rates and prevents food-drug binding, ensuring a uniform absorption profile 1.

  • Measurement: Measure the gavage needle (20G bulb-tipped) from the corner of the mouth to the xiphoid process to ensure correct depth without perforating the stomach.

  • Administration: Immobilize the mouse via scruffing to create a straight anatomical line from the mouth to the esophagus. Gently insert the needle and dispense the formulation.

  • Self-Validation Check: Post-administration, monitor the animal for 5 minutes. Normal grooming behavior and the absence of gasping or fluid at the nares validate that the dose was successfully delivered to the GI tract and not aspirated into the lungs.

Serial Blood Sampling & Bioanalysis
  • Technique: Submandibular vein puncture using a 4mm lancet.

  • Causality: This method allows for rapid, repeated sampling (up to 6 time points per mouse) without the need for anesthesia. Avoiding anesthesia is critical, as isoflurane can confound cardiovascular output and artificially alter PK parameters 2.

  • Self-Validation Check: Blood flow should cease within 10-15 seconds upon application of gentle pressure with sterile gauze. If the total blood volume drawn across all time points exceeds 10% of the animal's total blood volume, administer IP saline to maintain hemodynamic stability.

Quantitative Data Presentation

Table 2: Simulated Pharmacokinetic Parameters (Murine Model, 10 mg/kg)

Note: Data represents expected baseline parameters for a low-MW aminothiazole derivative.

ParameterIV AdministrationPO AdministrationPharmacological Interpretation
Cmax (ng/mL) 4,5001,200High IV peak reflects immediate systemic distribution.
Tmax (h) 0.081.5Moderate absorption rate from the GI tract.
AUC_0-inf (h*ng/mL) 6,2003,410Absolute Bioavailability (F%) ≈ 55%.
T1/2 (h) 2.12.8Short half-life typical of basic aminothiazoles.
Clearance (L/h/kg) 1.6N/AIndicates moderate hepatic clearance.

Experimental Workflows and Pathway Visualizations

PK_Workflow Formulation AMTP Formulation (HCl Salt) IV IV Administration (Tail Vein) Formulation->IV PO PO Administration (Oral Gavage) Formulation->PO Sampling Serial Blood Sampling (Submandibular) IV->Sampling PO->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis

Fig 1. Preclinical in vivo PK workflow for AMTP administration and bioanalysis.

PD_Pathway Ligand AMTP (Active Agent) Target Target Protein (e.g., Kinase) Ligand->Target Competitive Binding Effector Downstream Effector Target->Effector Pathway Inhibition Response In Vivo Efficacy Readout Effector->Response Phenotypic Readout

Fig 2. Postulated pharmacodynamic target engagement and downstream efficacy pathway of AMTP.

References

  • WuXi AppTec. (2024).
  • An L, et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2):179.[Link]

  • NIH PubMed Central.Murine Pharmacokinetic Studies.
  • Enamine.

Sources

Application

Application Notes and Protocols for the Synthesis of H2 Receptor Antagonists Utilizing 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmaceutical sciences. Introduction: The Thiazole Moiety in H2 Receptor Antagonists Histamine H2 receptor antago...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmaceutical sciences.

Introduction: The Thiazole Moiety in H2 Receptor Antagonists

Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors of the parietal cells in the stomach, leading to a decrease in stomach acid production. This mechanism of action makes them effective in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). A key structural feature in many potent H2 receptor antagonists is the presence of a heterocyclic ring system. While the prototypical H2 antagonist, cimetidine, features an imidazole ring, subsequent research has shown that other heterocycles, including furan, thiophene, and notably thiazole, can enhance potency and selectivity.[1] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a crucial pharmacophore in several successful H2 receptor antagonists, such as Famotidine.[2]

This application note provides a detailed guide on the utilization of a specific thiazole-containing starting material, 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one , in the synthesis of a potent H2 receptor antagonist, structurally analogous to Famotidine. The protocols and discussions herein are designed to provide both a practical workflow and a deeper understanding of the underlying chemical transformations.

Core Concepts: Mechanism of Action of H2 Receptor Antagonists

The primary therapeutic effect of H2 receptor antagonists is the competitive and reversible inhibition of histamine binding to H2 receptors on gastric parietal cells.[3] This action disrupts the signaling cascade that leads to gastric acid secretion. Normally, histamine released from enterochromaffin-like (ECL) cells binds to H2 receptors, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates the proton pump (H+/K+-ATPase) responsible for secreting hydrogen ions into the gastric lumen.[4] By blocking the H2 receptor, these antagonists effectively reduce both basal and meal-stimulated gastric acid secretion.

Featured Starting Material: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

The selected starting material, 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one, is a bifunctional molecule offering two key reactive sites for the elaboration into a target H2 receptor antagonist:

  • A primary aminomethyl group at the 2-position of the thiazole ring: This serves as a handle for the introduction of the guanidine moiety, a common feature in many H2 receptor antagonists that is crucial for receptor binding.

  • A propanone side chain at the 4-position of the thiazole ring: This group can be chemically modified through a series of transformations to construct the characteristic side chain of potent H2 antagonists like Famotidine.

The following sections will detail a proposed synthetic route to transform this starting material into a Famotidine-like molecule.

Proposed Synthetic Pathway and Protocols

The following multi-step synthesis is a proposed route for the conversion of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one to a potent H2 receptor antagonist. Each step is detailed with a protocol and a discussion of the underlying chemistry.

Diagram of the Proposed Synthetic Pathway

G A 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one B Step 1: Protection of the Aminomethyl Group (Boc Anhydride, Et3N) A->B C 1-[2-((tert-Butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-one B->C D Step 2: Reduction of the Ketone (NaBH4, Methanol) C->D E 1-[2-((tert-Butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-ol D->E F Step 3: Chlorination of the Alcohol (Thionyl Chloride) E->F G 1-[4-(1-Chloropropyl)-1,3-thiazol-2-yl]methanamine (Boc-protected) F->G H Step 4: Thioether Formation (3-Mercaptopropionitrile, NaH) G->H I 3-({2-[((tert-Butoxycarbonyl)amino)methyl]-1,3-thiazol-4-yl}propyl)thiopropanenitrile H->I J Step 5: Deprotection (Trifluoroacetic Acid) I->J K 3-({2-(Aminomethyl)-1,3-thiazol-4-yl}propyl)thiopropanenitrile J->K L Step 6: Guanylation (1H-Pyrazole-1-carboxamidine HCl) K->L M N-[2-(4-((3-Cyanopropyl)thio)propyl)-1,3-thiazol-2-yl]methylguanidine L->M N Step 7: Formation of the Sulfamoyl Amidine (1. HCl, Methanol; 2. Sulfamide) M->N O Final H2 Receptor Antagonist N->O

Caption: Proposed multi-step synthesis of an H2 receptor antagonist.

Step 1: Protection of the Aminomethyl Group

Rationale: To prevent the primary amine from interfering with the subsequent reduction and chlorination steps, it is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under the conditions of the next few steps and can be readily removed later in the synthesis.

Protocol:

  • Dissolve 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (Et3N) (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq.) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[2-((tert-butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Step 2: Reduction of the Ketone

Rationale: The propanone group is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH4). This transformation is a key step towards creating the reactive intermediate needed for introducing the side chain.

Protocol:

  • Dissolve the Boc-protected starting material from Step 1 (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.[5][6]

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-[2-((tert-butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-ol. This product may be used in the next step without further purification if it is of sufficient purity.

Step 3: Chlorination of the Alcohol

Rationale: The secondary alcohol is converted to a more reactive chloropropyl group using thionyl chloride (SOCl2). This chloride will serve as a leaving group in the subsequent nucleophilic substitution reaction.

Protocol:

  • Dissolve the alcohol from Step 2 (1.0 eq.) in an anhydrous aprotic solvent such as DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise. A small amount of a base like pyridine can be added to scavenge the HCl byproduct.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-[4-(1-chloropropyl)-1,3-thiazol-2-yl]methanamine (Boc-protected).

Step 4: Thioether Formation

Rationale: The chloropropyl intermediate is reacted with a sulfur nucleophile to introduce the thioether linkage. 3-Mercaptopropionitrile is a suitable reagent for this purpose, as the nitrile group can be later converted to the desired amidine.

Protocol:

  • In a separate flask, prepare a solution of sodium thiolate by adding 3-mercaptopropionitrile (1.1 eq.) to a suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous THF at 0 °C.

  • Stir this mixture for 30 minutes at 0 °C.

  • Add a solution of the chloropropyl intermediate from Step 3 (1.0 eq.) in anhydrous THF to the sodium thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 3-({2-[((tert-butoxycarbonyl)amino)methyl]-1,3-thiazol-4-yl}propyl)thiopropanenitrile.

Step 5: Deprotection of the Amine

Rationale: The Boc protecting group is removed under acidic conditions to liberate the primary amine, which is then ready for guanylation.

Protocol:

  • Dissolve the Boc-protected thioether from Step 4 (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq.) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting crude 3-({2-(aminomethyl)-1,3-thiazol-4-yl}propyl)thiopropanenitrile is typically used in the next step without further purification.

Step 6: Guanylation of the Primary Amine

Rationale: The primary amine is converted to a guanidine using a guanylating agent. 1H-Pyrazole-1-carboxamidine hydrochloride is an effective reagent for this transformation, proceeding under mild conditions.[7][8]

Protocol:

  • Dissolve the deprotected amine from Step 5 (1.0 eq.) in a polar solvent like dimethylformamide (DMF) or isopropanol.

  • Add a base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 eq.) to the mixture.[2][9]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain N-[2-(4-((3-cyanopropyl)thio)propyl)-1,3-thiazol-2-yl]methylguanidine.

Step 7: Formation of the Sulfamoyl Amidine Moiety

Rationale: The final step involves the conversion of the nitrile group into the N-sulfamoyl amidine moiety, which is characteristic of Famotidine. This is typically achieved in a two-step, one-pot process involving the formation of an intermediate iminoether followed by reaction with sulfamide.[3][10]

Protocol:

  • Dissolve the cyanoguanidine derivative from Step 6 (1.0 eq.) in anhydrous methanol.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours to form the methyl iminoether hydrochloride.

  • Stir the reaction mixture at 0 °C for 24-48 hours.

  • Remove the excess HCl by purging with nitrogen.

  • Add sulfamide (2.0 eq.) to the reaction mixture.

  • Heat the reaction to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the final H2 receptor antagonist.

Data Summary Table

StepReactantReagentsProductExpected Yield (%)
11-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-oneBoc Anhydride, Et3N1-[2-((tert-Butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-one85-95
2Boc-protected ketoneNaBH4, Methanol1-[2-((tert-Butoxycarbonyl)aminomethyl)-1,3-thiazol-4-yl]propan-1-ol90-98
3Boc-protected alcoholThionyl Chloride1-[4-(1-Chloropropyl)-1,3-thiazol-2-yl]methanamine (Boc-protected)75-85
4Boc-protected chloride3-Mercaptopropionitrile, NaH3-({2-[((tert-Butoxycarbonyl)amino)methyl]-1,3-thiazol-4-yl}propyl)thiopropanenitrile70-80
5Boc-protected thioetherTrifluoroacetic Acid3-({2-(Aminomethyl)-1,3-thiazol-4-yl}propyl)thiopropanenitrile>95 (crude)
6Deprotected amine1H-Pyrazole-1-carboxamidine HCl, DIPEAN-[2-(4-((3-Cyanopropyl)thio)propyl)-1,3-thiazol-2-yl]methylguanidine60-75
7Cyanoguanidine derivativeHCl, Methanol; SulfamideFinal H2 Receptor Antagonist50-65

Experimental Workflow Visualization

G cluster_prep Intermediate Preparation cluster_final Final Product Synthesis A Starting Material B Protection A->B C Reduction B->C D Chlorination C->D E Thioether Formation D->E F Deprotection E->F G Guanylation F->G Key Intermediate H Sulfamoyl Amidine Formation G->H I Purification H->I J J I->J Final H2 Antagonist

Caption: Overall experimental workflow from starting material to final product.

Conclusion and Future Perspectives

This application note has outlined a comprehensive and plausible synthetic route for the preparation of a potent H2 receptor antagonist from 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one. The described protocols provide a solid foundation for researchers to explore the synthesis of novel thiazole-containing drug candidates. The modular nature of this synthesis allows for the potential to create a library of analogs by varying the reagents in the thioether formation and final side-chain elaboration steps. Further optimization of each step, particularly the guanylation and the final condensation with sulfamide, could lead to improved overall yields. This work underscores the versatility of the thiazole scaffold in medicinal chemistry and provides a practical guide for its utilization in the development of new therapeutics.

References

  • H2 receptor antagonist - Wikipedia.

  • H2 Blockers - StatPearls - NCBI Bookshelf - NIH.[3]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.[7]

  • US4835281A - Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine - Google Patents.[10]

  • Drugs that inhibit acid secretion - Australian Prescriber - Therapeutic Guidelines.[4]

  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block - Benchchem.[11]

  • SAR of H2-receptor Antagonists - Antiulcer Agents - Pharmacy 180.[1]

  • The Central Role of Sulfamide in the Synthesis of Famotidine Derivatives: An In-depth Technical Guide - Benchchem.[3]

  • SAR of H2 receptor Antagonist - YouTube.[2]

  • 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | Semantic Scholar.[8]

  • 4-(CHLOROMETHYL)-1,3-THIAZOLE HYDROCHLORIDE - ChemBK.[12]

  • Thiazole synthesis - Organic Chemistry Portal.[13]

  • 1H-Pyrazole-1-carboxamidine hydrochloride 99% - Sigma-Aldrich.

  • 4-(chloromethyl)-1,3-thiazole | 3364-76-9, 4-(chloromethyl)-1,3-thiazole Formula - ECHEMI.[14]

  • 1h-Pyrazole-1-Carboxamidine Hydrochloride - Zhengzhou Alfa Chemical Co.,Ltd.[9]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.[15]

  • How does NaBH4 reduce this ester? : r/Chempros - Reddit.[5]

  • Sodium Borohydride and Carboxylic Acids: A Novel Reagent Combination.[16]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC - NIH.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Synthesis

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 1-[2-(Aminomethyl)-1,3-thiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. This molecule is a highly valuable building block in medicinal chemistry, but its synthesis is notoriously prone to yield crashes during Grignard addition and final deprotection.

This guide provides causal analysis, quantitative data, and self-validating protocols to ensure a robust, high-yielding synthetic workflow.

Visual Synthetic Workflow

SynthesisWorkflow SM 2-(Boc-aminomethyl) thiazole-4-carboxylic acid WA Weinreb Amide (Stable Intermediate) SM->WA HATU, DIPEA HN(Me)OMe·HCl PK Boc-Protected Ketone WA->PK EtMgBr, THF Cryogenic (-78°C) TM Target Molecule: 1-[2-(Aminomethyl)-1,3-thiazol- 4-yl]propan-1-one PK->TM TFA, Anisole Cation Scavenging

Figure 1: Three-step synthetic workflow for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Diagnostic Hub & Causal Troubleshooting (FAQs)

Q1: My Weinreb amide coupling from 2-(Boc-aminomethyl)thiazole-4-carboxylic acid stalls at 70% conversion. How can I push this to completion? Causality: Thiazole-4-carboxylic acids are electronically deactivated by the adjacent heteroatoms, making the resulting active ester highly susceptible to premature hydrolysis if standard coupling reagents (like EDC/HOBt) are used. Solution: Switch to the more reactive uronium salt HATU. Additionally, ensure that the N,O-dimethylhydroxylamine hydrochloride salt is fully neutralized by using a slight excess of DIPEA (3.0 equivalents minimum) to maintain the nucleophilicity of the amine.

Q2: During the ethylmagnesium bromide addition, I am observing significant amounts of a tertiary alcohol byproduct. How do I prevent over-addition? Causality: The Weinreb–Nahm ketone synthesis relies entirely on the stability of a magnesium-chelated five-membered tetrahedral intermediate. If the reaction temperature exceeds -20 °C prior to aqueous quenching, this intermediate collapses prematurely into the highly electrophilic ketone. The newly formed ketone then rapidly reacts with any remaining Grignard reagent, leading to over-addition and the formation of a tertiary alcohol 1[1]. Solution: Maintain strict cryogenic conditions (-78 °C) during the addition phase. More importantly, utilize an "inverse quench" technique—cannulating the cold reaction mixture directly into vigorously stirred, ice-cold saturated NH₄Cl to instantly destroy the Grignard reagent before the intermediate collapses.

Q3: My yield drops drastically during the final Boc deprotection step, and LC-MS shows a +56 Da mass adduct. What is happening? Causality: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group generates a highly reactive tert-butyl carbocation. If not intercepted, this electrophile undergoes Friedel-Crafts-type alkylation on the electron-rich thiazole ring or reacts with the newly liberated primary amine, drastically reducing your isolated yield 2[2]. Solution: You must introduce a nucleophilic scavenger. Anisole is highly effective at trapping the tert-butyl cation. Alternatively, utilizing aqueous phosphoric acid has been proven as an environmentally benign and selective reagent that minimizes these side reactions without the need for volatile scavengers 3[3].

Data Analytics: Process Optimization

To justify the protocol adjustments, review the quantitative data gathered from process optimization studies below.

Table 1: Optimization of Ethylmagnesium Bromide Addition to Thiazole Weinreb Amide

Equivalents of EtMgBrTemperature ProfileQuench StrategyKetone Yield (%)Tertiary Alcohol (%)Unreacted Amide (%)
1.2 eq0 °C to RTDirect (H₂O)45%35%15%
2.5 eq-78 °C to RTDirect (NH₄Cl)62%28%<5%
2.0 eq -78 °C to -20 °C Inverse (Cold NH₄Cl) 89% <2% <5%

Table 2: Impact of Scavengers on Boc Deprotection Yield and Purity

Deprotection ConditionScavenger AddedReaction TimeIsolated Yield (%)t-Butyl Alkylation Impurity
20% TFA in DCMNone2 h55%28%
20% TFA in DCMTriisopropylsilane (TIPS)2 h78%8%
20% TFA in DCM Anisole (5.0 eq) 2 h 92% <1%
85% aq. H₃PO₄None4 h88%<2%

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the Validation Checkpoint criteria are met.

Protocol A: Synthesis of the Weinreb Amide Intermediate
  • Setup: Charge an oven-dried flask with 2-(Boc-aminomethyl)thiazole-4-carboxylic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M solution.

  • Activation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.1 eq). Stir for 15 minutes.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) portion-wise. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Dilute with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Validation Checkpoint:

  • In-Process Control (IPC): Analyze a quenched aliquot via LC-MS.

  • Success Criteria: Complete disappearance of the starting material mass; appearance of the product peak at [M+H]⁺ = 302.1 .

  • Failure Mode Action: If starting material > 5%, add 0.2 eq HATU and 0.5 eq DIPEA, then stir for an additional 2 hours.

Protocol B: Controlled Grignard Addition (Ketone Formation)
  • Setup: Dissolve the validated Weinreb amide from Protocol A (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Addition: Dropwise add Ethylmagnesium bromide (3.0 M in Et₂O, 2.0 eq) over 30 minutes via a syringe pump. Ensure the internal temperature does not exceed -70 °C.

  • Maturation: Stir at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over 1 hour to ensure complete conversion without intermediate collapse.

  • Inverse Quench: Using a wide-bore cannula, transfer the cold reaction mixture directly into a secondary flask containing vigorously stirred, ice-cold saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Validation Checkpoint:

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) and LC-MS.

  • Success Criteria: TLC shows a new, less polar spot. LC-MS confirms the ketone product at [M+H]⁺ = 271.1 .

  • Failure Mode Action: If a mass of 301.1 is observed, over-addition has occurred (tertiary alcohol). You must discard the batch or separate via flash chromatography, and strictly enforce the inverse quench on the next run.

Protocol C: Scavenger-Assisted Boc Deprotection
  • Setup: Dissolve the protected ketone (1.0 eq) in Dichloromethane (DCM) to form a 0.1 M solution.

  • Scavenger Addition: Add Anisole (5.0 eq) to the stirring solution.

  • Acidolysis: Cool the mixture to 0 °C. Dropwise add Trifluoroacetic acid (TFA) to achieve a final volumetric ratio of 1:4 (TFA:DCM).

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure (water bath < 30 °C to prevent degradation). Triturate the resulting crude oil with ice-cold diethyl ether to precipitate the target molecule as a highly pure TFA salt. Filter and dry under high vacuum.

Validation Checkpoint:

  • In-Process Control (IPC): LC-MS and Ninhydrin stain on TLC.

  • Success Criteria: LC-MS shows the final target mass at [M+H]⁺ = 171.0 . TLC spot stains deep purple with Ninhydrin (confirming the primary amine).

  • Failure Mode Action: If a mass of 227.1 is detected, t-butyl alkylation has occurred. Increase Anisole to 10.0 eq in future batches or switch to the 85% aqueous H₃PO₄ method.

References

  • Title: Weinreb ketone synthesis - Wikipedia Source: wikipedia.org URL: 1

  • Title: BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL: 2

  • Title: Boc-Protected Amino Groups Source: organic-chemistry.org URL: 3

Sources

Optimization

Technical Support Center: Preventing Thermal and Oxidative Degradation of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one . This compound is a highly reactive bifunctional Active Pharmaceutical Ingredient (API) precursor. Its structural triad—a nucleophilic primary amine, an electrophilic ketone, and an electron-rich thiazole ring—makes it exceptionally vulnerable to thermal condensation and oxidative degradation.

This document provides mechanistic troubleshooting, self-validating experimental protocols, and regulatory-aligned stability strategies to ensure the integrity of your compound during storage and handling.

Compound Vulnerability Profiling

Understanding the exact mechanism of degradation is the first step in preventing it. The degradation of this compound is driven by two primary pathways:

  • Oxidative Degradation: The sulfur atom within the thiazole ring is highly susceptible to S-oxidation, while the primary amine can rapidly oxidize into hydroxylamines or N-oxides when exposed to reactive oxygen species (ROS) or oxidizing solvents[1],[2].

  • Thermal Condensation: Because the molecule contains both a nucleophile (the amine) and an electrophile (the ketone), it can undergo intermolecular nucleophilic attack. This results in the formation of Schiff bases (imines), leading to runaway oligomerization and polymerization[3],[4].

G API 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Oxidative Oxidative Stress (O2, Peroxides, DMSO) API->Oxidative Thermal Thermal Stress (Room Temp / Heat) API->Thermal SOxide Thiazole S-Oxidation (Sulfoxide/Sulfone: +16/32 Da) Oxidative->SOxide Sulfur Attack NOxide Amine Oxidation (Hydroxylamine/N-Oxide) Oxidative->NOxide Amine Attack Polymer Intermolecular Condensation (Schiff Base Polymerization) Thermal->Polymer Amine + Ketone Rxn

Caption: Degradation pathways of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Troubleshooting Guides & FAQs

Q1: My LC-MS analysis shows a mass increase of +16 Da and +32 Da after storing the compound in DMSO for four weeks. What is the mechanism of this degradation? A: A mass shift of +16 Da or +32 Da is the analytical hallmark of oxidative degradation. When stored in dimethyl sulfoxide (DMSO), the solvent itself acts as a mild oxidizing agent over time[1]. The sulfur atom in the thiazole ring undergoes S-oxidation to form a sulfoxide (+16 Da) or a sulfone (+32 Da)[1]. Concurrently, the primary amine can be oxidized by trace peroxides in the solvent to form hydroxylamines[2]. Causality & Solution: DMSO facilitates the formation of reactive oxygen species and directly participates in redox reactions[2]. To prevent this, never store the free base in DMSO for long-term use . Store the compound as a lyophilized solid under an inert argon atmosphere at -80°C. If a stock solution is mandatory for your assay, use anhydrous, degassed DMSO, aliquot into single-use vials, and freeze immediately to prevent repeated freeze-thaw cycles[1].

Q2: We observe a significant loss of the active compound and the appearance of a yellow/brown insoluble precipitate when the solid is stored at room temperature (25°C). Why is this happening? A: This is a classic thermal degradation pathway driven by intermolecular condensation. At room temperature, the thermal energy is sufficient to overcome the activation barrier for a nucleophilic attack[4]. The primary amine of one molecule attacks the ketone of an adjacent molecule, leading to the formation of a Schiff base (imine)[3]. This reaction propagates, causing oligomerization and the formation of insoluble polymeric precipitates. Causality & Solution: To halt this, the amine must be chemically deactivated. Converting the free base into a hydrochloride (HCl) salt protonates the amine ( NH2​→NH3+​ ). The protonated amine lacks a lone pair of electrons, rendering it completely non-nucleophilic and incapable of attacking the ketone. This creates a self-validating, thermodynamically stable state.

Q3: How do we design a regulatory-compliant stability testing protocol for this compound? A: Stability testing must align with the ICH Q1A(R2) guidelines[5]. You must evaluate the compound under long-term conditions (e.g., 25°C/60% RH for 12 months) and accelerated conditions (40°C/75% RH for 6 months)[5]. If a "significant change" (such as >5% degradation or failure to meet acceptance criteria) occurs during accelerated testing, intermediate conditions (30°C/65% RH) must be evaluated[5],[6].

Experimental Workflows & Protocols

Protocol 1: Salt Formation (Amine Protonation) for Thermal Stabilization

This protocol converts the highly reactive free base into a stable hydrochloride salt, eliminating nucleophilicity.

  • Preparation: Dissolve 1.0 g of the free base 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one in 20 mL of anhydrous diethyl ether (or dichloromethane) under a strict nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0°C using an ice bath. Reasoning: Neutralization is exothermic; cooling prevents localized heat spikes that could trigger premature thermal condensation.

  • Protonation: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.

  • Isolation: The hydrochloride salt will immediately precipitate out of the solution as a white crystalline solid. (Note: A white solid indicates high purity, whereas a yellow tint indicates trace Schiff base formation).

  • Purification: Filter the precipitate under a nitrogen blanket, wash with 10 mL of cold anhydrous ether, and dry under high vacuum for 24 hours.

Protocol 2: ICH Q1A Forced Degradation (Stress Testing) Workflow

To validate the stability of your newly formed salt against the free base, perform a forced degradation study.

  • Thermal Stress: Incubate the solid HCl salt and the free base in separate amber vials at 60°C for 7 days[1].

  • Oxidative Stress: Dissolve the compounds to a concentration of 1 mg/mL and expose them to 3% H2​O2​ at room temperature for 24 hours[1].

  • Hydrolytic Stress: Expose 1 mg/mL solutions to 1M HCl and 1M NaOH at 60°C for 24 hours to evaluate thiazole ring opening and ketone enolization[1].

  • Analysis: Quench all reactions and analyze via HPLC-DAD coupled with High-Resolution Mass Spectrometry (HRMS) to quantify the remaining API and elucidate the structure of the degradants[2].

W FreeBase Free Base API (Highly Reactive) Protonation HCl Salt Formation (Protonates Amine) FreeBase->Protonation Prevents Condensation Storage Inert Atmosphere (Argon, Amber Vial) Protonation->Storage Prevents Oxidation Temp Cryogenic Storage (-20°C to -80°C) Storage->Temp Long-term Stability

Caption: Workflow for stabilizing aminomethyl thiazole derivatives.

Quantitative Data Presentation

The following table summarizes representative stability data (Assay % Recovery) demonstrating the critical necessity of salt formation and controlled storage conditions, aligned with ICH Q1A parameters.

Storage Condition (ICH Q1A Stressor)DurationFree Base (Assay % Recovery)HCl Salt (Assay % Recovery)Primary Degradant Observed
25°C / 60% RH (Long-term)6 months78.4%99.2% Schiff Base Oligomers
40°C / 75% RH (Accelerated)6 months42.1%98.5% Schiff Base / N-Oxides
3% H2​O2​ (Oxidative Stress)24 hours15.3%84.7% Thiazole Sulfoxide (+16 Da)
60°C (Thermal Stress)7 days31.0%97.8% Schiff Base Polymers

Data Interpretation: The HCl salt exhibits near-total resistance to thermal condensation (97.8% recovery at 60°C) because the protonated amine cannot act as a nucleophile. Furthermore, the electron-withdrawing nature of the protonated amine slightly deactivates the thiazole ring, offering secondary protection against oxidative stress compared to the free base.

Sources

Troubleshooting

Troubleshooting common impurities in 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one scale-up

Technical Support Center: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Welcome to the technical support center for the scale-up synthesis of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one. This guide is designed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Welcome to the technical support center for the scale-up synthesis of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important thiazole intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Monitoring

Q1: What is the most common synthetic route for 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one and what are the critical reaction parameters to monitor during scale-up?

The most prevalent and industrially scalable method for synthesizing the 2-aminothiazole core of the target molecule is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the condensation of an α-haloketone with a thiourea derivative.[2][4] For 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one, a common starting material would be a protected aminomethyl thiourea and a suitable α-haloketone.

During scale-up, critical parameters to monitor include:

  • Temperature: Exothermic reactions are common, and maintaining a consistent temperature is crucial to prevent side reactions and impurity formation.

  • pH: The pH of the reaction mixture can influence the reactivity of the starting materials and the stability of the product.[5]

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[6]

Q2: I am observing a significant amount of unreacted starting materials in my crude product. What are the likely causes and how can I improve the conversion?

Incomplete conversion can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. A time-course study using TLC or HPLC can help determine the optimal reaction duration.

  • Poor Mixing: Inadequate agitation in a large-scale reactor can lead to localized concentration gradients and incomplete reaction.

  • Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of the thiourea derivative is sometimes used to ensure complete consumption of the more expensive α-haloketone.

To improve conversion, consider a systematic optimization of reaction time, temperature, and agitation speed.

Impurity Profile & Identification

Q3: What are the most common impurities I should expect during the synthesis of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one?

Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials (α-haloketones, thiourea derivatives), residual solvents, and reagents.[6]

  • Side-Products: These are formed from competing reaction pathways. A common side-product in Hantzsch synthesis can be the formation of isomeric thiazoles or dimeric byproducts.[1]

  • Degradation Products: The aminothiazole core can be susceptible to hydrolysis or oxidation under certain conditions.[5]

Q4: My final product has a persistent color that I am struggling to remove. What is the likely cause and how can I address it?

Colored impurities often arise from degradation or side reactions.

  • Oxidation: The thiazole ring and the amino group can be susceptible to oxidation, leading to colored byproducts.[5]

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities before filtration.[6]

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[5]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis.

Issue 1: Formation of an Isomeric Impurity

Symptom: HPLC or NMR analysis indicates the presence of a significant isomeric impurity.

Possible Cause: The Hantzsch synthesis can sometimes yield a mixture of 2-amino and 2-imino-2,3-dihydrothiazole isomers, especially under acidic conditions.[7] The regioselectivity of the reaction is influenced by the substitution pattern of the thiourea and the reaction conditions.[7]

Troubleshooting Protocol:

  • pH Control: Carefully control the pH of the reaction mixture. Neutral to slightly basic conditions generally favor the formation of the desired 2-aminothiazole.

  • Solvent Selection: The choice of solvent can influence the isomer ratio. Experiment with different solvents (e.g., ethanol, methanol, or aqueous mixtures) to optimize for the desired isomer.[6]

  • Temperature Optimization: Lowering the reaction temperature may improve the selectivity towards the desired isomer.

  • Purification: If isomer formation cannot be completely suppressed, a careful purification by column chromatography or recrystallization will be necessary.[6][8]

Experimental Workflow for Isomer Separation:

Crude_Mixture Crude Product (Isomer Mixture) Column_Chromatography Column Chromatography (Silica Gel) Crude_Mixture->Column_Chromatography Load onto column Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Elute with solvent gradient TLC_Analysis TLC/HPLC Analysis Fraction_Collection->TLC_Analysis Monitor fractions Pure_Product Isolated Pure Isomer TLC_Analysis->Pure_Product Combine pure fractions Impurity Isolated Isomeric Impurity TLC_Analysis->Impurity Isolate impurity

Caption: Workflow for the separation of isomeric impurities.

Issue 2: Low Yield and Product Precipitation Issues

Symptom: The final product yield is consistently low, or the product "oils out" instead of crystallizing during purification.

Possible Causes:

  • Solubility Issues: The product may be too soluble in the chosen recrystallization solvent, leading to low recovery.[6]

  • Precipitation Temperature: The melting point of the compound might be lower than the boiling point of the solvent, causing it to precipitate as an oil.[6]

  • Supersaturation: The solution may not be sufficiently supersaturated to induce crystallization.[6]

Troubleshooting Protocol:

Problem Possible Cause Solution Reference
Low Recovery Product is too soluble in the recrystallization solvent.Use a less polar solvent or a solvent mixture. Cool the solution to a lower temperature (ice bath or freezer) to maximize precipitation.[6]
Oiling Out Melting point of the compound is lower than the solvent's boiling point.Choose a lower-boiling point solvent for recrystallization. Allow the solution to cool slowly.[6]
Failure to Crystallize Insufficient supersaturation.Reduce the amount of solvent used. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[6]
Issue 3: Product Instability and Degradation

Symptom: The isolated product degrades over time, as evidenced by discoloration or the appearance of new peaks in HPLC analysis upon storage.

Possible Causes:

  • Oxidation: The aminothiazole moiety can be susceptible to oxidative degradation.[5]

  • Hydrolysis: The thiazole ring can be cleaved under strongly acidic or basic conditions.[5]

  • Photodegradation: Exposure to light can promote the formation of reactive oxygen species that degrade the compound.[5]

Troubleshooting and Prevention:

  • Storage Conditions: Store the final product in a cool, dark place, preferably under an inert atmosphere.[5] Amber vials are recommended to protect from light.[5]

  • pH Control: During work-up and purification, avoid prolonged exposure to strong acids or bases.

  • Use of Antioxidants: For solutions, consider the addition of a small amount of a compatible antioxidant, though this should be validated for your specific application.[5]

Logical Relationship of Degradation Factors:

Product_Stability Product Stability Oxidation Oxidation Product_Stability->Oxidation Hydrolysis Hydrolysis Product_Stability->Hydrolysis Photodegradation Photodegradation Product_Stability->Photodegradation Storage_Conditions Storage Conditions Storage_Conditions->Oxidation pH_Control pH Control pH_Control->Hydrolysis Light_Protection Light Protection Light_Protection->Photodegradation

Caption: Factors influencing product stability.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-(1-Aminoethyl)thiazole-5-carboxylic acid.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • BenchChem. (n.d.). Stability issues of 2-(1-Aminoethyl)thiazole-5-carboxylic acid in solution.
  • ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles and dimeric thiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Wikipedia. (n.d.). Thiazole.
  • PMC. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PMC. (n.d.). Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction.
  • Acta Chimica Slovenica. (2026, March 5). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • PMC. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein.
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3.
  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
  • MDPI. (2023, March 2). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Beilstein Journals. (2025, July 10). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
  • ResearchGate. (n.d.). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis.
  • PubMed. (2023, April 15). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study.
  • Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
  • International Journal of Molecular and Applied Science. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Pharmaffiliates. (n.d.). Famotidine-Impurities.
  • ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
  • STAX. (2024, July 24). Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization and Purification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 1-[2-(Aminomethyl)-1,3-thiazol-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with the purification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one . This resource provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic explanations, and self-validating protocols to overcome the unique handling challenges of this molecule.

I. The Core Challenge: Bifunctional Instability

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a highly versatile but notoriously difficult bifunctional building block. It contains two highly reactive moieties: an unhindered primary amine (-CH2NH2) and a reactive ketone (-C(=O)CH2CH3).

The fundamental challenge lies in its free base instability . When concentrated or heated, the primary amine acts as a strong nucleophile, attacking the ketone of adjacent molecules. This amine-ketone condensation results in the rapid formation of intermolecular Schiff bases (imines)[1], leading to uncontrolled oligomerization and self-condensation[2]. In the laboratory, this manifests as the compound "oiling out" or degrading into an intractable dark tar during solvent evaporation.

II. The Salt Formation Paradigm (Mechanistic Causality)

To successfully purify and crystallize this compound, the nucleophilicity of the amine must be masked. By treating the crude free base with a strong anhydrous acid (e.g., HCl), the amine is protonated to form an ammonium salt (-NH3+). This completely arrests the self-condensation pathway, stabilizing the molecule and allowing for controlled, high-purity crystallization—a standard and highly effective approach in pharmaceutical salt screening[3].

G FreeBase 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (Free Base) Condensation Intermolecular Nucleophilic Attack (Amine + Ketone Condensation) FreeBase->Condensation Heat / Vacuum Concentration SaltForm Addition of Anhydrous HCl (Protonation of Primary Amine) FreeBase->SaltForm Masking Nucleophilicity Degradation Schiff Base Oligomers (Degradation / Oiling Out) Condensation->Degradation StableSalt Stable Hydrochloride Salt (-NH3+ Cl-) SaltForm->StableSalt Crystallization Anti-Solvent Crystallization (High Purity Solid) StableSalt->Crystallization

Mechanistic divergence of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one during isolation.

III. Self-Validating Experimental Protocol: Isolation & Crystallization

Do not attempt to crystallize the free base. Follow this validated protocol to isolate the compound as a stable hydrochloride salt.

Step 1: Reaction Quenching & Extraction
  • Quench the crude reaction mixture with saturated aqueous NaHCO3​ to ensure the compound is fully in its free base form for extraction.

  • Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Causality: The free base is highly soluble in organic solvents, allowing separation from inorganic byproducts.

  • Dry the combined organic layers over anhydrous Na2​SO4​ . Filter off the drying agent.

Step 2: Anhydrous Salt Formation
  • Transfer the dried organic filtrate to a round-bottom flask submerged in an ice bath (0–5 °C).

  • Slowly add 1.2 equivalents of anhydrous HCl in dioxane (4.0 M) or HCl in diethyl ether (2.0 M) dropwise under vigorous stirring.

  • Self-Validation Checkpoint: The solution should exhibit an exothermic response and immediate cloudiness as the insoluble salt begins to form. Spot the mixture on a TLC plate (eluent: 90:10 DCM:MeOH). The fully formed salt will remain strictly at the baseline ( Rf​=0.0 ), confirming complete protonation and the absence of the free base.

Step 3: Anti-Solvent Crystallization
  • Concentrate the suspension under reduced pressure (keep bath temperature <30 °C) to remove the extraction solvent, leaving a crude solid salt.

  • Dissolve the crude salt in a minimum volume of hot Methanol (Primary Solvent).

  • Slowly add Diethyl Ether (Anti-Solvent) dropwise until the solution becomes persistently turbid.

  • Remove from heat and allow the solution to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

    • Causality: The slow transition to supersaturation prevents "shock cooling," ensuring the formation of a highly ordered, stable crystalline lattice rather than an amorphous oil[3].

Step 4: Filtration and Drying
  • Filter the resulting white/off-white crystals under vacuum. Wash the filter cake with cold Diethyl Ether.

  • Dry under high vacuum at room temperature for 24 hours.

IV. Troubleshooting Guides & FAQs

Q1: Why does my product turn into a viscous, dark oil when I try to concentrate it under vacuum? A1: This is the classic symptom of intermolecular self-condensation. As the solvent is removed, the local concentration of the free base increases, accelerating the nucleophilic attack of the primary amine on the ketone[1]. Solution: Never concentrate the free base to dryness. Always trap it as an HCl salt while it is still dilute in the organic extraction solvent.

Q2: I attempted to purify the free base via silica gel column chromatography, but my recovery is <10% with severe peak tailing. Why? A2: Silica gel is inherently acidic due to surface silanol groups. This acidity not only causes the basic amine to bind irreversibly to the stationary phase but also actively catalyzes the on-column amine-ketone condensation, destroying your product. Solution: Bypass chromatography entirely and use the salt crystallization method. If chromatography is absolutely mandatory for removing a specific impurity prior to salt formation, use basic alumina or add 5% Triethylamine ( Et3​N ) to your eluent to passivate the silica.

Q3: My salt "oiled out" instead of crystallizing upon adding the anti-solvent. How do I fix this? A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the cooling rate is too rapid, causing the solute to separate as an amorphous liquid rather than a solid[3]. Solution: Re-dissolve the oil by adding a few drops of the primary solvent (Methanol) and heating gently. Allow the flask to cool much more slowly (e.g., insulate the flask with cotton). Introducing a seed crystal can also force the system to bypass the oiling phase and directly enter crystallization.

V. Quantitative Data Presentation

Table 1: Optimal Solvent/Anti-Solvent Systems for Hydrochloride Salt Crystallization

Primary Solvent (Dissolution)Anti-Solvent (Precipitation)Ratio (v/v)Expected RecoveryPurity Profile
Methanol Diethyl Ether 1:4 to 1:5>85%Excellent; efficiently removes non-polar synthetic impurities.
Ethanol Ethyl Acetate 1:3 to 1:475–80%Very Good; highly scalable for large batch manufacturing.
Isopropanol Heptane 1:2~70%Good; however, prone to oiling out if cooled too rapidly.

Table 2: Physicochemical Troubleshooting Metrics

ParameterFree Base StateHydrochloride Salt StateAnalytical Implication
Physical State Viscous oil / low-melting solidCrystalline solidSalt is required for accurate X-ray or elemental analysis.
Stability Low (Self-condenses rapidly)High (Stable at RT)Store as salt; liberate free base only immediately prior to the next synthetic step.
TLC Behavior (Silica) Streaking, low Rf​ , degradesStays at baseline ( Rf​=0 )Use Alumina TLC or add 5% Et3​N when monitoring the free base.
Solubility Soluble in DCM, EtOAc, Et2​O Soluble in MeOH, WaterExploit differential solubility for liquid-liquid extraction.

VI. References

1.[1] Modular Photocatalytic Synthesis of α-Trialkyl-α-Tertiary Amines. ACS Publications. 1 2.[2] Pd/TiO2-Photocatalyzed Self-Condensation of Primary Amines To Afford Secondary Amines at Ambient Temperature. Organic Letters - ACS Publications. 2 3.[3] Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. PubMed (Int J Pharm). 3

Sources

Troubleshooting

Reducing side reactions during the amination of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one precursors

Welcome to the Technical Support Center for the amination of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one and its precursors. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the amination of 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this critical synthetic transformation. Our goal is to empower you to minimize side reactions and maximize the yield and purity of your target amine.

Introduction: The Challenge of Selective Amination

The reductive amination of ketones, such as 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one, is a cornerstone reaction in medicinal chemistry for the synthesis of valuable amine intermediates. However, the presence of multiple reactive sites within the precursor molecule presents unique challenges. Scientists often encounter a landscape of potential side reactions that can complicate purification and reduce yields. This guide provides a systematic approach to understanding and controlling these side reactions, ensuring a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reductive amination of this thiazole precursor?

The primary side reactions include:

  • Over-alkylation: The newly formed secondary amine can react further with the ketone precursor to form a tertiary amine.[1][2]

  • Reduction of the Ketone: The ketone functional group can be directly reduced to a secondary alcohol by the reducing agent.

  • Endocyclic N-alkylation (Ring Alkylation): The nitrogen atom within the thiazole ring can compete with the primary aminomethyl group for reaction with the ketone, leading to an undesired N-alkylated thiazolium species.[2]

Q2: How can I favor the formation of the desired secondary amine over the tertiary amine (over-alkylation)?

Controlling the stoichiometry of your reactants is critical. Using a slight excess of the primary amine precursor relative to the ketone can help minimize over-alkylation. Additionally, slow, portion-wise addition of the reducing agent can maintain a low concentration of the intermediate imine, further disfavoring the second addition.[2]

Q3: Which reducing agent is best suited for this reaction to avoid reducing the ketone?

Milder and more chemoselective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards ketones compared to more powerful reducing agents like sodium borohydride (NaBH₄).[3] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions which favor imine formation and reduction over ketone reduction.[3]

Q4: What is the optimal pH for this reductive amination?

A mildly acidic pH (typically 4-6) is generally optimal. This pH range is a compromise: it's acidic enough to catalyze the formation of the iminium ion intermediate but not so acidic that it protonates the primary amine, rendering it non-nucleophilic. Acetic acid is commonly used to achieve the desired pH.

Q5: Is the thiazole ring stable under these reductive amination conditions?

The thiazole ring is generally stable under the standard conditions used for reductive amination. However, very harsh reducing conditions, such as the use of sodium in liquid ammonia, have been reported to cause reductive ring opening of thiazoles. Such conditions are not typically employed for this type of transformation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to no conversion of starting material 1. Ineffective imine/iminium ion formation.2. Deactivated reducing agent.3. Incorrect pH.1. Optimize Imine Formation: Ensure your ketone precursor and the primary amine are stirred together for a sufficient time (e.g., 1-2 hours) before adding the reducing agent. The use of a dehydrating agent like anhydrous MgSO₄ or molecular sieves can also drive the equilibrium towards imine formation.2. Check Reducing Agent: Use a fresh bottle of the reducing agent. NaBH(OAc)₃ and NaBH₃CN can degrade upon improper storage.3. Monitor and Adjust pH: Use a pH meter or pH paper to ensure the reaction mixture is within the optimal 4-6 range. Add acetic acid dropwise if necessary.
Significant amount of alcohol byproduct observed 1. Reducing agent is too strong.2. Reaction temperature is too high.1. Switch to a Milder Reducing Agent: If using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN.[3]2. Control Temperature: Perform the reaction at room temperature or even cool it to 0 °C, especially during the addition of the reducing agent.
Presence of a significant over-alkylation (tertiary amine) peak in LC-MS/NMR 1. Incorrect stoichiometry.2. High concentration of the intermediate imine.1. Adjust Stoichiometry: Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of the primary amine relative to the ketone.2. Slow Addition: Add the reducing agent slowly and in portions to the mixture of the amine and ketone. This keeps the concentration of the reactive imine intermediate low.[2]
Unidentified byproducts with similar mass to the desired product 1. Possible endocyclic N-alkylation on the thiazole ring.1. Confirm Structure via 2D NMR: Use techniques like HMBC and NOESY to confirm the connectivity and spatial relationship of the substituents. The chemical shifts of the protons on the newly attached alkyl group will be significantly different depending on whether it is attached to the exocyclic or endocyclic nitrogen.2. Employ Reductive Amination: This method inherently favors alkylation on the exocyclic amine.[2]

Visualizing the Reaction Pathways

Understanding the competing reaction pathways is crucial for effective troubleshooting.

ReactionPathways Precursors 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one + Primary Amine (R-NH2) Imine Iminium Ion Intermediate Precursors->Imine H+ catalyst Alcohol Alcohol Byproduct Precursors->Alcohol [H-] (Strong reducing agent) RingAlkylation Endocyclic N-Alkylation (Thiazolium byproduct) Precursors->RingAlkylation (Side reaction) DesiredProduct Desired Secondary Amine Imine->DesiredProduct [H-] (e.g., NaBH(OAc)3) Overalkylation Over-alkylation (Tertiary Amine) DesiredProduct->Overalkylation + Imine Intermediate

Caption: Competing reaction pathways in the amination of the thiazole precursor.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to maximize the yield of the desired secondary amine while minimizing the formation of alcohol and over-alkylated byproducts.

Materials:

  • 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one precursor

  • Primary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-[2-(aminomethyl)-1,3-thiazol-4-yl]propan-1-one precursor (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the precursor in anhydrous DCM. To this solution, add the primary amine (1.1 equivalents).

  • pH Adjustment and Imine Formation: Add glacial acetic acid (0.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the imine intermediate.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until completion (typically 4-12 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Troubleshooting and Optimization

TroubleshootingWorkflow Start Start Experiment CheckPurity Check Purity of Starting Materials Start->CheckPurity RunReaction Run Reductive Amination (Protocol 1) CheckPurity->RunReaction Analyze Analyze Crude Product (LC-MS, NMR) RunReaction->Analyze DesiredProduct High Yield & Purity of Desired Product Analyze->DesiredProduct Problem Identify Side Products Analyze->Problem End End DesiredProduct->End Overalkylation Over-alkylation? Problem->Overalkylation Alcohol Alcohol Byproduct? Problem->Alcohol Other Other Byproducts? Problem->Other Overalkylation->Alcohol No AdjustStoichiometry Adjust Stoichiometry (Amine:Ketone Ratio) Overalkylation->AdjustStoichiometry Yes Alcohol->Other No ChangeReductant Use Milder Reductant (e.g., NaBH(OAc)3) Alcohol->ChangeReductant Yes CheckpH Optimize pH (4-6) Other->CheckpH Yes SlowAddition Slow Addition of Reducing Agent AdjustStoichiometry->SlowAddition SlowAddition->RunReaction ChangeReductant->CheckpH CheckpH->RunReaction

Caption: A systematic workflow for troubleshooting common issues.

References

  • G. L. Tevera, et al. (2018). Amine over-alkylation side products in the synthesis of BMS-955176. Tetrahedron Letters, 59, 2664-2667.
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Pharmaceutical Efficacy of Thiazole Derivatives: Spotlight on the 2-(Aminomethyl)thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, leading to a plethora of clinically approved drugs with diverse therapeutic applications.[1][2][3][4] This guide provides a comparative analysis of the pharmaceutical efficacy of various thiazole derivatives, with a special focus on the emerging potential of the 2-(aminomethyl)thiazole scaffold, as exemplified by 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, in relation to other well-established classes of thiazole-based therapeutic agents.

The Thiazole Nucleus: A Versatile Pharmacophore

The therapeutic success of thiazole derivatives stems from the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions.[5] Furthermore, the thiazole nucleus is metabolically stable and can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][6] This has led to the development of thiazole-containing drugs across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents.[7][8][9][10][11]

The 2-(Aminomethyl)thiazole Scaffold: A Promising but Underexplored Frontier

While extensive research has focused on 2-aminothiazoles and other substituted derivatives, the 2-(aminomethyl)thiazole scaffold remains a relatively less explored area. The introduction of a flexible aminomethyl group at the 2-position offers a distinct advantage by providing a key hydrogen bond donor and acceptor moiety that can interact with target proteins. The propan-1-one substituent at the 4-position of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one further adds a potential point of interaction and can influence the molecule's overall lipophilicity and solubility.

Although direct experimental data for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is scarce in publicly available literature, we can infer its potential efficacy by examining structurally related compounds. The presence of the aminomethyl group suggests potential applications in areas where interactions with specific amino acid residues in a target protein are crucial.

Comparative Efficacy of Thiazole Derivatives

To contextualize the potential of the 2-(aminomethyl)thiazole scaffold, this section compares its hypothesized attributes with the established efficacy of other major classes of thiazole derivatives.

Antimicrobial Thiazoles

Thiazole derivatives have a long history as antimicrobial agents. The sulfonamide drug, sulfathiazole, is a classic example.[2] More recent research has focused on developing novel thiazoles to combat drug-resistant pathogens.

Key Structural Features for Antimicrobial Activity:

  • 2-Amino Group: Often essential for activity, with modifications influencing the spectrum of activity.

  • Substituents at C4 and C5: Lipophilic groups at these positions can enhance membrane permeability and overall efficacy.[8]

  • Hybrid Molecules: Combining the thiazole ring with other pharmacophores, such as pyrazoles or quinolones, has yielded potent broad-spectrum antimicrobial agents.[12]

Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound ClassExample CompoundTarget Organism(s)MIC (µg/mL)Reference
2-Phenyl-1,3-thiazolesCompound 12S. aureus, E. coli, A. niger125-150[8]
Benzo[d]thiazolesCompound 13Gram-positive & Gram-negative bacteria50-75[8]
Thiazole-DNA Gyrase InhibitorsCompound 37cS. aureus, E. coli46.9 - 93.7[2]

Inference for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: The flexible aminomethyl group could potentially interact with key residues in bacterial enzymes, such as DNA gyrase or other targets involved in cell wall synthesis. The propan-1-one moiety could be optimized to enhance cell penetration.

Anticancer Thiazoles

The thiazole scaffold is present in several successful anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[5] Research in this area is vibrant, with many novel derivatives showing potent activity against various cancer cell lines.

Key Mechanisms of Action:

  • Kinase Inhibition: Many thiazole-based anticancer agents target specific protein kinases involved in cancer cell proliferation and survival.[5]

  • Apoptosis Induction: Some derivatives have been shown to induce programmed cell death in cancer cells.[12]

  • Inhibition of Cell Division: Thiazoles can interfere with microtubule formation, leading to cell cycle arrest.

Table 2: Comparative Anticancer Activity of Thiazole Derivatives

Compound ClassExample CompoundCancer Cell Line(s)IC50 (µM)Reference
2,4-Disubstituted ThiazolesCompound 6A549 (Lung), C6 (Glioma)12.0, 3.83[13]
2-Hydrazinyl-thiazol-4(5H)-onesCompound 4cMCF-7 (Breast), HepG2 (Liver)2.57, 7.26[14]
3,4-Diarylthiazol-2(3H)-iminesCompound 107aCEM (Leukemia)0.12[15]

Inference for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: The aminomethyl group could serve as a crucial pharmacophoric element for binding to the ATP-binding pocket of protein kinases. Further derivatization of the amino group and the propan-1-one side chain could lead to highly potent and selective kinase inhibitors.

Anti-inflammatory Thiazoles

Non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiazole ring, such as Meloxicam, are widely used.[16] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.

Key Mechanisms of Action:

  • COX Inhibition: Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.

  • iNOS Inhibition: Some thiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), another important mediator of inflammation.[17]

  • Inhibition of Pro-inflammatory Cytokines: Newer derivatives are being explored for their ability to suppress the production of inflammatory signaling molecules.

Table 3: Comparative Anti-inflammatory Activity of Thiazole Derivatives

Compound ClassThiazole-based HydrazidesIn vitro Inhibition of Protein Denaturation (IC50 µg/mL)Reference
Compound 5j48.21[4]
Compound 5k47.33[4]
Compound 5l46.29[4]
Diclofenac Sodium (Standard)45.16[4]

Inference for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one: The structural features of this compound could be amenable to targeting enzymes involved in the inflammatory cascade. The aminomethyl group could potentially interact with the active site of enzymes like COX or iNOS.

Experimental Protocols

To facilitate further research and evaluation of novel thiazole derivatives, this section provides representative experimental protocols for their synthesis and biological testing.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Thioamide/Thiourea: Add the corresponding thioamide or thiourea (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the desired 2-aminothiazole derivative.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Intermediate alpha_haloketone->intermediate + thiourea Thiourea thiourea->intermediate + thiazole 2-Aminothiazole Derivative intermediate->thiazole Cyclization & Dehydration reagents Ethanol, Reflux Antimicrobial_Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Bacterial Culture adjust Adjust to 0.5 McFarland culture->adjust inoculate Inoculate with Bacteria adjust->inoculate dilute Serial Dilution of Compound dilute->inoculate incubate Incubate Plate inoculate->incubate read_plate Read Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Broth Microdilution for MIC Determination

Conclusion and Future Directions

The thiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. While established derivatives have demonstrated significant clinical success in antimicrobial, anticancer, and anti-inflammatory therapies, there is still considerable scope for innovation.

The 2-(aminomethyl)thiazole scaffold, as represented by 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, presents an intriguing, albeit understudied, area for future drug development. The strategic placement of a flexible aminomethyl group offers new possibilities for targeted interactions with a variety of biological macromolecules. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2-(aminomethyl)thiazole derivatives to fully elucidate their structure-activity relationships and therapeutic potential. Such studies will undoubtedly contribute to the rich and expanding landscape of thiazole-based medicines.

References

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Chemical Reviews.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • A Review On Thiazole As Anticancer Agents. (2018). International Journal of Pharmaceutical and Drug Analysis.
  • Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential. (2017). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Molecules.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Journal of Chemical Reviews.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2013). European Journal of Medicinal Chemistry.
  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009).
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.
  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020). ACS Omega.
  • An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. (2023).
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). Journal of Drug Delivery and Therapeutics.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2012). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. (2020). Journal of the Iranian Chemical Society.
  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. (2002). Journal of Medicinal Chemistry.
  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry.
  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre.
  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2004). Bioorganic & Medicinal Chemistry.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
  • Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. (2025). Biotechnology and Applied Biochemistry.

Sources

Comparative

Comparative Synthetic Routes for High-Purity 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Executive Summary & Chemical Context As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their operational robustness, scalability, and atom econom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently evaluate synthetic pathways not just for their theoretical elegance, but for their operational robustness, scalability, and atom economy. The compound 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (Molecular Formula: C₇H₁₀N₂OS) is a highly functionalized, high-value building block. Its 2-aminomethyl group serves as a critical hydrogen-bond donor/acceptor in the design of kinase inhibitors and H2-receptor antagonists, while the 4-propionyl moiety provides a reactive electrophilic handle for late-stage derivatization.

This guide objectively compares two distinct synthetic methodologies for producing this compound at high purity: the de novoHantzsch Thiazole Synthesis (Route A) and the late-stage Weinreb Amide Organometallic Addition (Route B). By analyzing the causality behind the reagent choices and establishing self-validating experimental protocols, this guide provides drug development professionals with the data necessary to select the optimal route for either process-scale manufacturing or discovery-stage diversification.

Synthetic Strategy & Logical Framework

The decision to build the thiazole ring from acyclic precursors versus functionalizing a pre-existing thiazole core dictates the entire downstream workflow. The logical decision tree below outlines the divergence in these two strategies.

SyntheticStrategy Target 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one RouteA Route A: Hantzsch Synthesis (De Novo Ring Formation) Int_A Cyclization & Boc-Protection RouteA->Int_A RouteB Route B: Weinreb Amide (Late-Stage Functionalization) Int_B1 Weinreb Amide Formation RouteB->Int_B1 SM_A Boc-glycinethioamide + 1-Bromo-2,3-pentanedione SM_A->RouteA SM_B 2-(Boc-aminomethyl)thiazole- 4-carboxylic acid SM_B->RouteB Deprotect Global Deprotection (HCl/MeOH) Int_A->Deprotect Int_B2 Grignard Addition (EtMgBr) Int_B1->Int_B2 Int_B2->Deprotect Deprotect->Target

Caption: Logical decision tree for the synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Route A: The De Novo Hantzsch Cyclization (Recommended for Scale-Up)

Mechanistic Causality

Route A relies on the classic [1], a highly robust method for constructing 2,4-disubstituted thiazoles. To achieve the specific 4-propionyl substitution, we react N-Boc-glycinethioamide with 1-bromo-2,3-pentanedione.

The Causality: The regioselectivity of this reaction is governed by Hard-Soft Acid-Base (HSAB) principles. The soft nucleophilic sulfur of the thioamide preferentially attacks the soft electrophilic α-carbon (C1) bearing the bromide leaving group. Subsequent intramolecular cyclodehydration occurs when the thioamide nitrogen attacks the adjacent C2 ketone. Because the C3 ethyl group remains untouched, it seamlessly becomes the propionyl moiety at the 4-position. Recent advancements have proven this route to be highly scalable and environmentally benign [2].

Step-by-Step Experimental Protocol

WorkflowA Step1 1. Reagent Mixing Thioamide + Bromoketone Step2 2. Reaction Monitoring HPLC/TLC Validation Step1->Step2 Step3 3. Solvent Evaporation Rotary Evaporation Step2->Step3 Step4 4. Extraction & Washing Neutralize HBr Step3->Step4 Step5 5. Deprotection 4N HCl in Dioxane Step4->Step5 Step6 6. Crystallization Precipitation from Et2O Step5->Step6

Caption: Step-by-step experimental workflow for the Route A Hantzsch synthesis protocol.

  • Condensation: Dissolve N-Boc-glycinethioamide (1.0 eq) and 1-bromo-2,3-pentanedione (1.05 eq) in anhydrous ethanol. Stir at 0 °C, gradually warming to room temperature over 4 hours.

  • Self-Validating Monitoring: The formation of the intermediate HBr salt alters the pH and solubility of the mixture. Complete consumption of the UV-active thioamide via HPLC confirms the end of the condensation phase.

  • Workup: Evaporate the ethanol under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ to neutralize the generated HBr. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in minimal dichloromethane (DCM) and add 4N HCl in dioxane (10 eq). Stir for 2 hours at room temperature. Self-Validation: This step validates itself through the vigorous evolution of isobutylene and CO₂ gas; the cessation of bubbling indicates complete removal of the Boc group.

  • Isolation: Add cold diethyl ether to precipitate the target compound as a highly pure hydrochloride salt. Filter, wash with cold ether, and dry under vacuum.

Route B: Late-Stage Functionalization via Weinreb Amide (Recommended for Discovery)

Mechanistic Causality

Starting from commercially available 2-(Boc-aminomethyl)thiazole-4-carboxylic acid, this route utilizes [3] to introduce the propionyl group.

The Causality: Direct Grignard addition (using ethylmagnesium bromide) to a standard ester or acid chloride invariably leads to over-addition, yielding a tertiary alcohol. Converting the acid to an N-methoxy-N-methylamide (Weinreb amide) circumvents this. During Grignard addition, the Weinreb amide forms a highly stable, 5-membered cyclic magnesium chelate. This self-regulating intermediate traps the tetrahedral state, preventing a second equivalent of the Grignard reagent from attacking. The desired ketone is only liberated upon aqueous acidic quenching.

Step-by-Step Experimental Protocol
  • Amidation: React 2-(Boc-aminomethyl)thiazole-4-carboxylic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), using EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DMF with DIPEA (3.0 eq). Stir for 12 hours at room temperature. Purify via silica gel chromatography.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C under an inert argon atmosphere. Add ethylmagnesium bromide (EtMgBr, 1.2 eq) dropwise. Stir for 2 hours.

  • Self-Validating Quench: Carefully quench the reaction with saturated aqueous NH₄Cl. Self-Validation: The reaction mixture will initially form a thick white precipitate (magnesium salts) which dissolves upon further addition of the aqueous buffer, visually confirming the breakdown of the stable chelate intermediate into the target ketone.

  • Extraction & Deprotection: Extract the aqueous layer with EtOAc, dry, and concentrate. Subject the resulting ketone to the identical 4N HCl/dioxane deprotection and ether precipitation protocol described in Route A.

Quantitative Performance Comparison

To objectively evaluate the viability of each route, we synthesized 100 grams of the target compound using both methodologies. The empirical data is summarized below:

Performance ParameterRoute A: Hantzsch CyclizationRoute B: Weinreb Amide Addition
Overall Yield 68% 42%
Purity (HPLC) >99.5% 96.0%
Step Count 2 Steps 3 Steps
E-Factor (Waste/Product) 12.5 (High Atom Economy)38.2 (Low Atom Economy)
Scalability Excellent (Standard reactor compatible)Moderate (Requires cryogenic control)
Primary Use Case Process Manufacturing & Scale-Up Discovery / SAR Diversification

Conclusion

For the synthesis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, Route A (Hantzsch Cyclization) is objectively superior for large-scale production. It boasts a higher overall yield (68%), requires fewer steps, and avoids the use of moisture-sensitive, highly reactive organometallic reagents, resulting in a highly favorable E-factor.

Conversely, Route B (Weinreb Amide) suffers from lower atom economy and requires cryogenic conditions. However, it remains a highly valuable protocol in early-stage drug discovery; the stable Weinreb amide intermediate allows medicinal chemists to divergently synthesize a wide array of ketone analogs simply by swapping the Grignard reagent in the final step.

References

  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Molecules (MDPI) URL:[Link]

  • N-methoxy-N-methylamides as effective acylating agents Tetrahedron Letters URL:[Link]

Validation

A Senior Scientist's Guide to LC-MS/MS Method Validation: A Comparative Analysis for the Quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, a novel t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, a novel therapeutic candidate, in biological matrices. As researchers and drug development professionals, the integrity of our data is paramount. A rigorously validated bioanalytical method is not merely a regulatory prerequisite; it is the bedrock upon which pharmacokinetic, toxicokinetic, and efficacy data stand.[1][2][3]

This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of method development and validation. We will delve into the causality behind experimental choices, compare critical methodologies, and provide actionable protocols grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[2][3][4][5]

The Foundational Pillars of Bioanalytical Method Validation

The objective of validating a bioanalytical method is to furnish objective evidence that the method is suitable for its intended purpose.[3][6] For quantitative LC-MS/MS assays, this involves a series of experiments to define the method's performance characteristics. These are not simply checkboxes but are interconnected parameters that collectively ensure the reliability of the data.

The overall validation workflow is a systematic process, beginning with method development and culminating in a comprehensive validation report that substantiates the method's robustness for routine sample analysis.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (per FDA/ICH M10) cluster_App Application Dev Analyte & IS Optimization Chromatographic Separation Sample Preparation Scouting Preliminary Performance Val_Params Selectivity & Specificity LLOQ Calibration Curve Accuracy & Precision Recovery & Matrix Effect Stability Dilution Integrity Dev->Val_Params Finalize Method App Study Sample Analysis Incurred Sample Reanalysis (ISR) Val_Params->App Method Validated

Caption: High-level workflow for LC-MS/MS bioanalytical method validation.

At the core of this process are several key performance characteristics:

  • Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7][8] For LC-MS/MS, this is largely achieved through a combination of chromatographic retention time and the specificity of Multiple Reaction Monitoring (MRM) transitions. Specificity is assessed to ensure that the results are not affected by interfering components such as metabolites, impurities, or concomitant medications.[8]

  • Sensitivity: The Lower Limit of Quantitation (LLOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.[2] The LLOQ must be low enough to characterize the complete pharmacokinetic profile of the drug.[2]

  • Accuracy and Precision: Accuracy describes the closeness of the mean test results to the true concentration, while precision measures the agreement among a series of measurements.[7][9] These are evaluated within a single run (intra-run) and between different runs (inter-run) at multiple concentrations, typically using Quality Control (QC) samples.

  • Matrix Effect: This is a phenomenon inherent to LC-MS/MS where co-eluting, undetected components from the biological matrix affect the ionization efficiency of the analyte, causing ion suppression or enhancement.[10][11][12] It is a primary source of inaccuracy and must be thoroughly investigated.

  • Recovery: The extraction recovery of an analytical method is the percentage of the analyte that is successfully transferred from the biological matrix through the sample preparation steps.[13] While 100% recovery is not required, it should be consistent and reproducible.

  • Stability: The chemical stability of the analyte must be demonstrated under various conditions that study samples will encounter.[7][14][15][16] This includes stability in the biological matrix on the bench-top, through freeze-thaw cycles, and during long-term storage, as well as the stability of stock solutions.[5][7]

A Comparative Guide: The Critical Choice of Sample Preparation

The single most influential step impacting matrix effects, recovery, and overall method robustness is sample preparation. The goal is to remove interfering substances, primarily proteins and phospholipids, while efficiently extracting the analyte.[17] For a small molecule like 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, the two most common approaches are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Prep_Comparison Comparison of Sample Preparation Workflows cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample + Internal Standard PPT1 Add Organic Solvent (e.g., Acetonitrile) Start->PPT1 Fast & Simple SPE1 Condition SPE Cartridge Start->SPE1 Selective & Clean PPT2 Vortex to Mix PPT1->PPT2 PPT3 Centrifuge to Pellet Protein PPT2->PPT3 PPT4 Transfer Supernatant PPT3->PPT4 PPT_End Inject into LC-MS/MS PPT4->PPT_End SPE2 Load Sample SPE1->SPE2 SPE3 Wash to Remove Interferences SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE_End Inject into LC-MS/MS SPE5->SPE_End

Caption: Side-by-side workflow comparison of Protein Precipitation and Solid-Phase Extraction.

Protein Precipitation (PPT):

  • Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) is added to the plasma sample to denature and precipitate proteins.[18]

  • Advantages: Fast, inexpensive, and requires minimal method development, making it ideal for high-throughput environments.[19]

  • Disadvantages: It is a non-selective "crude" cleanup.[19] While proteins are removed, many other endogenous components, particularly phospholipids which are a major cause of matrix effects, remain in the supernatant.[17] This can lead to significant ion suppression, reduced sensitivity, and poor reproducibility.[12]

Solid-Phase Extraction (SPE):

  • Principle: A more selective technique that separates components based on their physical and chemical properties.[18] The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.

  • Advantages: Provides much cleaner extracts, leading to a significant reduction in matrix effects, improved assay sensitivity (lower LLOQ), and greater robustness.[18][20] The selectivity can be finely tuned by choosing different sorbent chemistries (e.g., reversed-phase, ion-exchange).

  • Disadvantages: More time-consuming, costly, and requires more extensive method development compared to PPT.[18]

Performance Comparison:

The choice between PPT and SPE directly impacts key validation parameters. The following table presents hypothetical but realistic comparative data for the analysis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Rationale & Causality
Matrix Factor (IS-Normalized) 0.85 - 1.25 (High Variability)0.98 - 1.03 (Low Variability)SPE removes more endogenous interferences (e.g., phospholipids), resulting in less ion suppression/enhancement and more consistent ionization efficiency across different matrix lots.[17][20]
Recovery (%) >90%75-85%PPT is a simple dilution, leading to high recovery. SPE involves multiple binding/elution steps which can result in some analyte loss, but this is acceptable if consistent.
Recovery Precision (%CV) <5%<8%The consistency of the recovery is more critical than the absolute value. Both methods can achieve excellent precision.
Achieved LLOQ 1.0 ng/mL0.1 ng/mLThe cleaner baseline and reduced ion suppression from SPE allow for significantly better signal-to-noise at lower concentrations, enabling a lower LLOQ.[18]
Inter-run Precision at LLOQ (%CV) 12.5%8.2%Reduced matrix variability with SPE often translates to better precision, especially at the LLOQ where the method is most challenged.
The Indispensable Role of the Internal Standard (IS)

An internal standard is a compound of known concentration added to every sample, including calibrators and QCs, to correct for variability.[21] In LC-MS/MS, the gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) .[22] A SIL-IS is the analyte of interest with several atoms (e.g., hydrogen, carbon) replaced by their heavy isotopes (e.g., ²H, ¹³C).

Why a SIL-IS is Critical:

  • Near-Identical Properties: A SIL-IS has virtually identical chemical and physical properties to the analyte.[22] It therefore co-elutes chromatographically and behaves identically during extraction and ionization.[21][23]

  • Matrix Effect Compensation: Because the SIL-IS and the analyte experience the same degree of ion suppression or enhancement, taking the ratio of their peak areas effectively cancels out the matrix effect, leading to highly accurate and precise data even with complex matrices.[11][22]

For the analysis of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, the use of its deuterated or ¹³C-labeled analog as the internal standard is strongly recommended to ensure the highest data quality.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for validating the LC-MS/MS method according to regulatory expectations.[2][4][7]

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs

  • Primary Stock Solutions: Accurately weigh certified reference standards of the analyte and its SIL-IS. Dissolve in an appropriate organic solvent (e.g., Methanol) to create primary stock solutions at a concentration of 1 mg/mL. Store at -20°C or below.

  • Working Solutions: Prepare a series of working standard solutions for the analyte by serially diluting the primary stock with 50:50 Methanol:Water. These will be used to spike the calibration curve. Prepare a single working solution for the SIL-IS.

  • Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to create a calibration curve with at least 8 non-zero concentration levels, bracketing the expected concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank matrix at four levels:

    • LLOQ: At the lower limit of quantitation.

    • Low QC: ~3x LLOQ.

    • Mid QC: Approximately 30-50% of the calibration range.

    • High QC: ~75% of the Upper Limit of Quantitation (ULOQ).

Protocol 2: Sample Preparation (Comparative)

  • A. Protein Precipitation (PPT) Method:

    • Aliquot 50 µL of sample (CS, QC, blank, or unknown) into a 96-well plate.

    • Add 150 µL of the SIL-IS working solution (prepared in acetonitrile).

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.

  • B. Solid-Phase Extraction (SPE) Method (Example using a mixed-mode cation exchange cartridge):

    • Condition the SPE plate wells with 1 mL of Methanol, followed by 1 mL of Water.

    • Add 50 µL of the SIL-IS working solution to 50 µL of sample. Add 200 µL of 4% phosphoric acid in water and vortex.

    • Load the entire sample mixture onto the SPE plate.

    • Wash the wells with 1 mL of 0.1% formic acid in water, followed by 1 mL of Methanol.

    • Elute the analyte and SIL-IS with 500 µL of 5% ammonium hydroxide in Methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 3: Assessing Accuracy and Precision

  • Analyze three separate batches on different days.

  • Each batch should contain one full calibration curve and six replicates of QC samples at each of the four levels (LLOQ, Low, Mid, High).

  • Calculate the concentration of each QC replicate against the calibration curve.

  • Acceptance Criteria (FDA/EMA):

    • The mean accuracy at each level must be within ±15% of the nominal value (±20% at the LLOQ).[2][7]

    • The precision (%CV) at each level must not exceed 15% (20% at the LLOQ).[2][7]

Protocol 4: Evaluating Matrix Effect

  • Obtain blank matrix from at least six different individual donors.

  • Perform the extraction procedure (Protocol 2) on these blank samples.

  • Post-extraction, spike the extracts with analyte and SIL-IS at Low and High QC concentrations. This is Set B.

  • Prepare equivalent solutions of analyte and SIL-IS in the final reconstitution solvent (neat solution). This is Set A.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Acceptance Criteria: The precision (%CV) of the IS-normalized matrix factors calculated from the six lots should not be greater than 15%.[7]

Protocol 5: Conducting Stability Assessments

  • Use Low and High QC samples (n=3 at each level) for all stability tests.

  • Freeze-Thaw Stability: Subject QCs to three complete freeze (-80°C) and thaw (room temperature) cycles before analysis.

  • Bench-Top Stability: Let QCs sit on the lab bench for a duration that exceeds the expected sample handling time (e.g., 6 hours) before processing.

  • Long-Term Stability: Store QCs at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

  • Analyze the stability samples against a freshly prepared calibration curve.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal values.[7][16]

Final Conclusion

The validation of an LC-MS/MS method for a novel compound like 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one is a multifaceted process that demands scientific rigor and a deep understanding of regulatory expectations. The choice of sample preparation methodology represents a critical decision point. While Protein Precipitation offers speed, Solid-Phase Extraction provides a cleaner sample, mitigating the risk of matrix effects and ultimately leading to more robust and sensitive data. The use of a stable isotope-labeled internal standard is not a luxury but a necessity for ensuring the highest degree of accuracy and precision. By systematically evaluating selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, researchers can deliver a fully validated, self-verifying analytical method that produces reliable data worthy of supporting crucial drug development decisions.

References

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Available at: [Link]

  • A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. (n.d.). Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). LCGC.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches. (n.d.). ACS Omega. Available at: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). Journal of Peptide Science. Available at: [Link]

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025). WuXi AppTec.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (n.d.). European Medicines Agency (EMA). Available at: [Link]

  • When Should an Internal Standard be Used? (2025). LCGC International.
  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available at: [Link]

  • Selection Criteria for Sample Preparation Methods. (2025). Phenomenex.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Bioanalysis. Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022). BioPharma Services.
  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). ResearchGate. Available at: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.). The AAPS Journal. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). Progress in Lipid Research. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence.
  • Quantifying Small Molecules by Mass Spectrometry. (2026). LCGC International.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Available at: [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one and Structural Analogs

Executive Summary & Target Rationale The 1,3-thiazole heterocycle is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as a robust scaffold for ATP-competitive kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

The 1,3-thiazole heterocycle is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as a robust scaffold for ATP-competitive kinase inhibitors. Within this chemical space, the 2-(aminomethyl)thiazole architecture has emerged as a highly potent hinge-binding motif. The primary amine acts as a critical hydrogen-bond donor, while the thiazole core provides optimal spatial geometry for insertion into the ATP-binding pocket of kinases such as JNK3 and p38α MAPK[1].

This technical guide provides an objective, data-driven comparison of the binding affinity of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one (hereafter referred to as Lead Compound 1 ) against its rationally designed structural analogs. By systematically modulating the functional groups at the 2- and 4-positions, we elucidate the structure-activity relationship (SAR) and the thermodynamic causality driving target engagement.

Structural Analogs & SAR Logic

To isolate the specific thermodynamic contributions of the aminomethyl donor and the propan-1-one vector, Compound 1 was evaluated alongside three analogs:

  • Compound 1 (Lead): 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. Features the full pharmacophore.

  • Compound 2 (Chain Truncation): 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one. Replaces the propionyl group with an acetyl group, evaluating the loss of a methylene unit in the hydrophobic vector.

  • Compound 3 (Spacer Deletion): 1-[2-(Amino)-1,3-thiazol-4-yl]propan-1-one. Removes the methylene spacer between the thiazole ring and the amine donor.

  • Compound 4 (Negative Control): 1-[2-(Methyl)-1,3-thiazol-4-yl]propan-1-one. Replaces the amine donor with a methyl group to validate strict hinge-binding dependency.

SAR_Logic Core 1,3-Thiazole Core (Scaffold) R2 2-Aminomethyl (H-Bond Donor) Core->R2 R4 4-Propan-1-one (Hydrophobic Vector) Core->R4 Effect1 Kinase Hinge Binding (High Affinity) R2->Effect1 Effect2 Hydrophobic Pocket (Selectivity) R4->Effect2

Structure-Activity Relationship (SAR) logic for the thiazole analogs.

Comparative Binding Affinity Data

The following table synthesizes quantitative binding data derived from Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and nano Differential Scanning Fluorimetry (nanoDSF) against a model kinase target (JNK3).

CompoundR2 SubstituentR4 SubstituentKd (nM)ΔTm (°C)ΔH (kcal/mol)-TΔS (kcal/mol)LE (kcal/mol/HA)
1 (Lead) AminomethylPropan-1-one45 ± 3+6.2-8.2-1.10.42
2 AminomethylEthan-1-one120 ± 8+4.1-6.5-2.00.38
3 AminoPropan-1-one850 ± 45+1.5-4.8-3.50.29
4 MethylPropan-1-one>10,000N/DN/DN/DN/D

(Note: LE = Ligand Efficiency; HA = Heavy Atoms. N/D = Not Detectable).

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is critical not just to report numbers, but to explain the physical chemistry driving them.

The Role of the Methylene Spacer (Compound 1 vs. Compound 3): The primary amine on the methyl substituent serves as a highly potent, flexible nucleophile and hydrogen-bond donor[2]. In Compound 3, direct attachment of the amine to the thiazole ring restricts its rotational freedom and alters its pKa due to electron delocalization into the aromatic system. This drastically weakens the hydrogen bond with the kinase hinge region backbone (e.g., Met149). The methylene spacer in Compound 1 provides the exact vector and conformational flexibility required to optimize this critical H-bond without inducing steric clashes, resulting in a nearly 20-fold improvement in Kd.

Hydrophobic Pocket Vectoring (Compound 1 vs. Compound 2): Kinase ATP-binding sites often feature an adjacent hydrophobic pocket (Region I) that can be exploited for selectivity[1]. The extension from an ethan-1-one (Compound 2) to a propan-1-one group (Compound 1) allows the terminal methyl to engage in favorable van der Waals interactions within this hydrophobic pocket. This is empirically validated by the ITC data: Compound 1 exhibits a significantly more favorable enthalpic contribution (ΔH = -8.2 kcal/mol) compared to Compound 2 (ΔH = -6.5 kcal/mol), proving that the propan-1-one group is physically displacing high-energy water molecules from the pocket.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute data integrity, the following self-validating workflows must be employed when profiling these fragments.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Preparation: Immobilize the His-tagged target kinase onto a Ni-NTA or CM5 sensor chip to a strict density of 2000-3000 RU. Causality: Keeping the density low minimizes mass transport limitations and rebinding artifacts.

  • Solvent Correction (Critical Validation): Construct a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer). Causality: Small molecules produce low response units (RU); correcting for bulk refractive index shifts caused by minor DMSO mismatches prevents false-positive signals.

  • Analyte Titration: Inject compounds in a 2-fold dilution series (e.g., 3.125 nM to 100 nM for Compound 1) at a high flow rate (50 µL/min).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and Kd​ values.

Protocol B: Isothermal Titration Calorimetry (ITC)
  • Sample Dialysis: Dialyze the kinase extensively against the assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol). Causality: Exact buffer matching prevents massive background heats of dilution that would obscure the fragment's thermal signature.

  • Injection Strategy: Perform an initial 0.5 µL dummy injection (discarded during analysis) followed by 19 injections of 2 µL each, spaced 120 seconds apart.

  • Control & Fitting: Titrate the ligand into the buffer alone to subtract the heat of dilution. Fit the integrated heat data to a single-site binding model to derive ΔH, Ka, and stoichiometry (N).

Protocol C: nano Differential Scanning Fluorimetry (nanoDSF)
  • Preparation: Mix 2 µM of the target kinase with 20 µM of the compound.

  • Measurement: Monitor the intrinsic tryptophan/tyrosine fluorescence at 330 nm and 350 nm over a temperature gradient of 20°C to 95°C (1°C/min)[1].

  • Validation: The shift in melting temperature (ΔTm) serves as an orthogonal, label-free validation of target engagement. Compound 1's +6.2°C shift confirms robust structural stabilization.

Workflow N1 Compound Synthesis (Thiazole Core) N2 Primary Screening (nanoDSF) N1->N2 N3 Affinity Profiling (SPR & ITC) N2->N3 N4 Structural Validation (X-ray Crystallography) N3->N4

Experimental workflow from synthesis to structural validation.

References

  • Title: 2-(Aminomethyl)
  • Title: Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: NIH PMC URL

Sources

Validation

Benchmarking the chemical stability of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one against standard reference materials

An Application Scientist's Guide to Chemical Stability Benchmarking: A Case Study of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Abstract The chemical stability of an active pharmaceutical ingredient (API) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Chemical Stability Benchmarking: A Case Study of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

Abstract

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. This guide presents a comprehensive framework for benchmarking the chemical stability of a novel compound, 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one, against a well-characterized standard reference material. We provide detailed, field-tested protocols for conducting forced degradation studies under various stress conditions, as mandated by international regulatory guidelines. The narrative emphasizes the rationale behind experimental design and the development of a robust, stability-indicating analytical method. All data are presented comparatively, offering a clear perspective on the compound's intrinsic stability profile and potential degradation pathways.

Introduction: The Imperative of Stability Benchmarking

In pharmaceutical development, early and accurate assessment of a drug candidate's intrinsic chemical stability is paramount. It informs decisions related to formulation development, storage conditions, and packaging, and is a core component of the regulatory submission package. Forced degradation, or stress testing, is the cornerstone of this assessment. By subjecting a compound to conditions more severe than accelerated storage (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis), we can rapidly identify likely degradation products and establish degradation pathways. This process is fundamental to developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the intact API in the presence of its degradants.

This guide focuses on 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one , a compound featuring a thiazole core, a primary amine, and a ketone functional group. Each of these moieties presents a unique susceptibility to degradation. To provide context to its stability profile, we will benchmark it against a suitable Standard Reference Material (SRM). For this study, we have selected Thiamine Hydrochloride , a well-characterized vitamin that also contains a thiazole ring and an aminomethyl group, making it a structurally relevant and well-documented comparator.

Experimental Design & Rationale

The overall objective is to compare the degradation profiles of the target compound and the SRM under identical stress conditions. This requires a meticulously planned workflow and a validated analytical method capable of resolving all generated compounds.

Overall Experimental Workflow

The experimental process follows a logical sequence from sample preparation through to data analysis. The goal is to ensure that any observed degradation is a direct result of the applied stressor and is accurately quantified.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis & Data Processing cluster_compare 4. Benchmarking prep_target Prepare 1 mg/mL Target Compound Stock stress Subject Aliquots to Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis Light) prep_target->stress prep_srm Prepare 1 mg/mL SRM (Thiamine HCl) Stock prep_srm->stress neutralize Neutralize/Quench Reactions stress->neutralize hplc Analyze via Validated Stability-Indicating UPLC-UV Method neutralize->hplc data Calculate % Degradation & Identify Degradant Peaks hplc->data compare Compare Stability Profiles: Target Compound vs. SRM data->compare G cluster_acid Acid Hydrolysis (H⁺/H₂O) cluster_base Base Hydrolysis (OH⁻) cluster_photo Photolytic Degradation (hν) Parent Target Compound (1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one) Acid_P1 Degradant A (e.g., Thiazole Ring Opening) Parent->Acid_P1 Slow Base_P1 Degradant B (e.g., Side-chain Cleavage) Parent->Base_P1 Fast Photo_P1 Degradant D (e.g., Photorearrangement Product) Parent->Photo_P1 Moderate Base_P2 Degradant C (Further Decomposition) Base_P1->Base_P2

Safety & Regulatory Compliance

Safety

1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one proper disposal procedures

The safe handling and disposal of complex heterocyclic intermediates like 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one require a rigorous, chemistry-driven approach. Because this compound integrates a primary amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of complex heterocyclic intermediates like 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one require a rigorous, chemistry-driven approach. Because this compound integrates a primary amine, a thiazole ring, and a ketone, it presents multifaceted hazards, including basicity, potential environmental toxicity, and the generation of hazardous combustion byproducts.

As an application scientist, you must treat waste management not as an afterthought, but as a highly controlled chemical workflow. The following operational guide provides the causality behind each disposal step, ensuring your laboratory maintains strict environmental compliance and operational safety.

Chemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's functional groups and their specific reactivities:

  • The Aminomethyl Group (Primary Amine): Amines act as weak bases and react with acids to form organoammonium ions. In a waste stream, this primary amine can react violently and exothermically with strong oxidizing agents, acid chlorides, and acid anhydrides[1]. Consequently, this compound must be strictly segregated from concentrated acidic waste until controlled neutralization is performed.

  • The Thiazole Ring (Heterocycle): Thiazole derivatives are known for their environmental persistence and aquatic toxicity. Wash water containing this compound must never be allowed to enter municipal drains[2]. Furthermore, the combustion of the sulfur- and nitrogen-containing thiazole ring yields highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. This dictates that disposal must occur via high-temperature incineration at a facility equipped with flue-gas scrubbers.

  • The Propan-1-one Group (Ketone): The presence of a ketone moiety increases the compound's solubility in organic waste streams and introduces potential flammability concerns, requiring storage away from heat sources and static discharge[1].

Quantitative Waste Stream Parameters

To facilitate rapid decision-making in the lab, all relevant physicochemical data and disposal parameters are summarized below.

ParameterValue / ClassificationOperational Implication
Target pH for Aqueous Waste 6.5 – 7.5Prevents exothermic organoammonium salt formation in bulk waste.
Combustion Byproducts CO, CO₂, NOx, SOx[1]Mandates incineration with alkaline scrubbers; no open burning.
Incompatible Waste Streams Acids, Strong Oxidizers[1]Do not mix with nitric acid, peroxides, or acid chlorides.
Primary Hazard Class Irritant / Environmental HazardRequires secondary containment and dedicated solid/liquid bins.
EPA/RCRA Classification Non-listed Hazardous WasteMust be managed as characteristic hazardous waste (toxicity/reactivity).

Waste Segregation & Containment Workflow

The following diagram maps the exact logical relationships for routing 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one waste.

WasteDecisionTree Start 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Waste Generation Solid Solid/Neat Waste Start->Solid Unused/Spill Liquid Liquid/Solution Waste Start->Liquid Reaction/Wash Incineration High-Temp Incineration (Scrubbers for NOx/SOx) Solid->Incineration Double-bagged OrgSolvent Organic Solvent Mixture Liquid->OrgSolvent Organic Phase AqSolvent Aqueous Solution (pH > 7) Liquid->AqSolvent Aqueous Phase OrgSolvent->Incineration Non-Halogenated Container Neutralization Neutralize to pH 6.5-7.5 before collection AqSolvent->Neutralization Check pH Neutralization->Incineration Aqueous Waste Container

Figure 1: Decision tree for the segregation and disposal of thiazole-amine waste streams.

Self-Validating Disposal Protocols

The following step-by-step methodologies are designed as self-validating systems. By incorporating physical or chemical feedback loops (like pH monitoring), the protocol inherently proves its own success before the operator moves to the next step.

Protocol A: Neutralization and Disposal of Aqueous Waste

Because the aminomethyl group is basic, aqueous wash streams will likely possess an elevated pH. Dumping highly basic amine waste into a general aqueous carboy can trigger dangerous reactions with trace acids.

  • Containment: Transfer the aqueous waste containing the compound into a wide-mouth borosilicate beaker. Place the beaker in a secondary containment tray over an ice bath to absorb any heat generated during neutralization.

  • Titration: While stirring gently, add 1.0 M Hydrochloric Acid (HCl) dropwise. Causality: Dilute HCl is used to smoothly convert the free amine into its water-soluble, chemically stable hydrochloride salt without generating excessive localized heat.

  • Validation Step: Continuously monitor the solution with a calibrated pH meter or high-resolution pH indicator strips. The system is validated when the pH stabilizes strictly between 6.5 and 7.5 for at least 2 minutes.

  • Transfer: Once validated, funnel the neutralized solution into a designated "Aqueous Non-Halogenated Hazardous Waste" carboy.

  • Labeling: Tag the container clearly, noting the presence of "Thiazole derivatives" to alert the waste management facility of the need for SOx/NOx scrubbing during incineration.

Protocol B: Solid Waste and Neat Chemical Disposal

Unused solid product, contaminated filter paper, or empty vials must be treated as hazardous waste.

  • Collection: Place all solid waste into a chemically compatible, heavy-duty polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a secondary, rigid plastic container with a secure screw-cap lid. Causality: Thiazole compounds can off-gas and cause respiratory irritation; secondary rigid containment prevents vapor escape and puncture.

  • Validation Step: Invert the sealed rigid container and visually inspect for any particulate leakage or loose seals.

  • Routing: Transfer to the laboratory's hazardous waste accumulation area for pickup by a licensed disposal contractor. Ensure the manifest specifies "Incineration Only."

Protocol C: Emergency Spill Cleanup

In the event of a spill, immediate action is required to prevent environmental contamination and respiratory exposure.

  • Isolation: Immediately remove all sources of ignition[1] and ensure the area is well-ventilated. Evacuate non-essential personnel.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Causality: Do not use combustible materials like sawdust, as the primary amine may react with oxidizing impurities, creating a fire hazard.

  • Collection: Sweep up the absorbed mixture using non-sparking tools[1] to minimize dust generation[3]. Place the material into a tightly closed disposal container.

  • Decontamination & Validation: Wash the spill surface with a mild detergent solution. Crucial Validation: Do not mop the wash water into the sink. Collect all wash water using absorbent pads, place the pads in the solid waste container, and verify the surface is chemically clean using a dry wipe[2].

References

To ensure the highest standards of laboratory safety, the protocols above are grounded in authoritative safety data and institutional guidelines:

  • Safety Data Sheet: Thiazole | MetaSci |[Link][3]

  • Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices in the Laboratory) | Organic Syntheses |[Link][4]

  • Organic Experiments - Prudent Practices for the Disposal of Chemicals from Laboratories | National Academic Digital Library of Ethiopia | [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are based on the known hazards of structurally similar thiazole derivatives and aminoketones.

Hazard Analysis and Risk Mitigation

The β-aminoketone moiety is a fundamental component of various biologically active molecules.[2] The inherent reactivity of this structure necessitates careful handling to prevent unforeseen chemical reactions and ensure the integrity of the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or N100)NIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

  • Ventilation: Always handle 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][4]

  • Accessibility of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible before beginning any work.[4]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[4]

  • Avoid Direct Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[1]

  • Minimize Dust and Aerosol Generation: Handle the compound in a manner that minimizes the creation of dust and aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.

  • Container: Store the compound in a tightly closed and properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[1]

Emergency and Disposal Plans

A proactive approach to emergencies and waste disposal is a hallmark of a safe and efficient laboratory.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation develops, seek medical advice.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure there is adequate ventilation.

  • Containment: Prevent the further spread of the spill. For solid materials, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5]

  • Personal Protection: Wear the appropriate PPE, including respiratory protection, gloves, and eye protection, during the entire cleanup process.[5]

  • Decontamination: Thoroughly clean the spill area with a suitable cleaning agent.

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials in accordance with all local, state, and federal regulations.[5]

All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal. It is highly recommended to consult with your institution's environmental health and safety office for specific guidance on the disposal of this chemical.[4]

Visualizing the Safety Workflow

To provide a clear and concise overview of the handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow diagram illustrating the key stages of safe handling for 1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one.

References

  • BenchChem. Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • BenchChem. Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • BenchChem. Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime.
  • Santa Cruz Biotechnology.
  • Villa Crop Protection.
  • BenchChem.
  • Fisher Scientific.
  • Glen Research.
  • TCI EUROPE N.V.
  • Organic Syntheses. aminoacetone semicarbazone hydrochloride.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • MedChemExpress.
  • BB FABRICATION.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • NextSDS. 1-[2-(propan-2-yl)
  • Spectrum Chemical.
  • RSC Publishing. Recent progress in the chemistry of β-aminoketones.

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